BMS-986299
Description
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Properties
IUPAC Name |
N-[[4-amino-7-(1H-pyrazol-5-yl)-3H-imidazo[4,5-c]quinolin-2-yl]methyl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c1-3-25(10(2)26)9-15-22-16-12-5-4-11(13-6-7-20-24-13)8-14(12)21-18(19)17(16)23-15/h4-8H,3,9H2,1-2H3,(H2,19,21)(H,20,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNRLQRZRNKOKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC2=C(N1)C(=NC3=C2C=CC(=C3)C4=CC=NN4)N)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2242952-69-6 | |
| Record name | BMS-986299 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2242952696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-986299 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS58MO4P47 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
BMS-986299: A First-in-Class NLRP3 Agonist for Immuno-Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The innate immune system presents a powerful, yet largely untapped, frontier in the fight against cancer. Many tumors evade immune destruction by fostering an immunologically "cold" microenvironment, devoid of the necessary signals to activate a potent anti-tumor response. BMS-986299, a first-in-class small molecule agonist of the NOD-, LRR-, and pyrin-domain containing-3 (NLRP3) inflammasome, represents a novel therapeutic strategy designed to convert these "cold" tumors into "hot," inflamed environments susceptible to immune-mediated killing. By directly activating the NLRP3 inflammasome, this compound triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, key mediators that enhance adaptive immunity and promote T-cell memory. This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, outlining experimental methodologies, and visualizing the core biological pathways and clinical workflows.
Introduction: Targeting the NLRP3 Inflammasome in Oncology
The NLRP3 inflammasome is a multi-protein complex within the cytoplasm of innate immune cells, primarily macrophages and dendritic cells. It functions as a critical sensor of cellular danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1] Activation of the NLRP3 inflammasome is a tightly regulated two-step process:
-
Priming (Signal 1): Typically initiated by signals from Toll-like receptors (TLRs) or cytokines like TNF-α, this step leads to the NF-κB-mediated upregulation of NLRP3 and pro-IL-1β gene expression.[2]
-
Activation (Signal 2): A diverse array of stimuli, such as ATP, crystalline substances, or ion fluxes (notably potassium efflux), triggers the oligomerization of NLRP3.[1] This assembly recruits the adaptor protein ASC, which in turn recruits pro-caspase-1, leading to its cleavage and activation.[3]
Activated caspase-1 then proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted.[4] These cytokines are potent drivers of inflammation; IL-1β promotes the formation of a T-cell memory response, while IL-18 activates natural killer (NK) cells and T-cells.[5][6]
This compound is designed to act as Signal 2, directly activating the NLRP3 inflammasome in primed myeloid cells within the tumor microenvironment (TME). This targeted activation is intended to remodel the TME, improve antigen presentation, and stimulate a robust, systemic anti-tumor T-cell response, thereby creating synergy with immune checkpoint inhibitors (ICIs).[4][6]
Mechanism of Action of this compound
This compound is a small molecule that directly binds to and activates the NLRP3 protein, initiating the assembly of the inflammasome complex. This leads to a cascade of downstream events aimed at converting an immunosuppressive TME into an inflamed one. The proposed mechanism involves several key steps:
-
Direct NLRP3 Agonism: this compound acts as an activation signal (Signal 2), triggering the conformational changes in NLRP3 necessary for inflammasome assembly.[5]
-
Cytokine Maturation: Activation of caspase-1 leads to the cleavage and secretion of mature IL-1β and IL-18.[4][6]
-
Immune Cell Recruitment and Activation: Secreted cytokines recruit and activate dendritic cells, macrophages, and NK cells. IL-1β helps generate T-cell memory, and IL-18 enhances the cytotoxic activity of NK cells and T-cells.[4][6]
-
Enhanced Antigen Presentation: The inflammatory cell death process, known as pyroptosis, induced by caspase-1 can release tumor antigens in a manner that improves their uptake and presentation by dendritic cells, further stimulating the adaptive immune response.[5][6]
-
Synergy with Checkpoint Inhibitors: By increasing T-cell infiltration and activity within the tumor, this compound is hypothesized to sensitize previously resistant tumors to the effects of ICIs like anti-PD-1 and anti-CTLA-4 antibodies.[4][6]
Below is a diagram illustrating the activation of the canonical NLRP3 inflammasome pathway and the role of this compound.
Caption: Canonical NLRP3 inflammasome activation pathway initiated by this compound.
Quantitative Data Summary
In Vitro Potency
This compound is a potent agonist of the NLRP3 inflammasome.
| Compound | Target | Assay | Potency (EC50) | Source |
| This compound | NLRP3 | Inflammasome Activation | 1.28 µM | MedchemExpress[7] |
Clinical Pharmacodynamics (Phase I, NCT03444753)
Intratumoral administration of this compound in patients with advanced solid tumors led to dose-dependent increases in systemic cytokines and changes in the tumor immune infiltrate.[5][6][8][9]
Table 2.1: Systemic Cytokine Induction (Monotherapy Arm) [8]
| Dose Level | Analyte | Fold Change from Baseline (Approx.) |
| 1200 µg | IL-1β | > 2-fold (2.9x) |
| G-CSF | 4.8x | |
| IL-6 | 9.3x | |
| 2000 µg | IL-1β | > 2-fold (6.6x) |
| G-CSF | 21x | |
| IL-6 | 9.1x | |
| 4000 µg | IL-1β | > 2-fold (2.6x) |
Table 2.2: Tumor Infiltrating Lymphocytes (TILs) (Monotherapy Arm, doses >2000 µg) [5][6][9]
| Cell Type | % Increase |
| Cytotoxic T-cells (CTLs) | 67% |
| CD4+ TILs | 63% |
Clinical Efficacy (Phase I, NCT03444753)
While monotherapy showed no objective anti-tumor responses, the combination with nivolumab and ipilimumab demonstrated preliminary efficacy.[5][6][8][9]
| Treatment Arm | Overall Objective Response Rate (ORR) | Confirmed Responses Noted In |
| This compound Monotherapy | 0% | N/A |
| This compound + Nivolumab + Ipilimumab | 10% | Triple-Negative Breast Cancer (TNBC), HR+ HER2- Breast Cancer, Cutaneous Squamous Cell Carcinoma |
Clinical Safety (Phase I, NCT03444753)
This compound was generally well-tolerated both as a monotherapy and in combination with ICIs.
Table 4.1: Most Common Treatment-Related Adverse Events (TRAEs) [5][6][9]
| Adverse Event | Grade | Frequency |
| Fever | G1-G2 | 70% |
| Neutrophilia | G1-G2 | 36% |
| Leukocytosis | G1-G2 | 33% |
Note: One case of G4 interstitial nephritis and one case each of G3 hepatotoxicity and G3 colitis were also reported.[5][6][9]
Experimental Protocols
The following sections describe the general methodologies used in the preclinical and clinical evaluation of this compound. Note: Detailed, step-by-step laboratory protocols are proprietary and not publicly available. The descriptions below are based on published clinical trial summaries.
Preclinical Evaluation
In vivo studies in syngeneic mouse tumor models were conducted to assess the anti-tumor activity and immunological memory.[6]
-
General Protocol: Tumor-bearing mice were administered this compound intratumorally, both as a single agent and in combination with systemic anti-PD1 or anti-CTLA4 antibodies. Tumor growth was monitored in both the injected and contralateral (non-injected) tumors to assess local and systemic (abscopal) effects. Survival was a primary endpoint. To evaluate immunological memory, surviving mice were often re-challenged with tumor cells.
Clinical Trial Design (NCT03444753)
A Phase I, open-label, multicenter study was conducted to assess the safety, tolerability, and preliminary efficacy of intratumoral this compound.[5]
Caption: High-level workflow of the Phase I clinical trial NCT03444753.
Pharmacokinetic (PK) Analysis
-
Sample Collection: Serial plasma samples were collected from patients in both monotherapy and combination cohorts.[4]
-
Analysis: Levels of this compound were determined using a validated bioanalytical method (details not specified). PK parameters, including Cmax (maximum concentration) and AUC (area under the curve), were calculated using non-compartmental analysis.[4]
Pharmacodynamic (PD) Biomarker Analysis
-
Cytokine Analysis: Blood samples were collected to measure key cytokines associated with NLRP3 activation (IL-1β, IL-18) and downstream mediators (IL-6, G-CSF) within the first 24 hours post-treatment.[8] The specific assay platform (e.g., ELISA, Luminex) was not specified in the available literature.
-
Tumor Biopsy Analysis: Pre-treatment and on-treatment tumor biopsies were collected.[8] These were used to characterize immune cell subsets in the TME and assess the infiltration of CD3+ and CD8+ T-cells, likely via immunohistochemistry (IHC) or multiplex immunofluorescence (mIF).
Conclusion and Future Directions
This compound is a pioneering NLRP3 agonist that has demonstrated a manageable safety profile and clear evidence of target engagement in early phase clinical trials. The ability of intratumoral this compound to induce systemic cytokine release and promote T-cell infiltration into the tumor microenvironment validates its proposed mechanism of action.[6][8]
While monotherapy activity was limited, the preliminary efficacy signals observed in combination with dual checkpoint blockade are promising, particularly in immunologically challenging cancers like TNBC.[5][9] These findings support the hypothesis that activating innate immunity via the NLRP3 inflammasome can serve as a powerful strategy to overcome resistance to checkpoint inhibitors.
Future research will need to optimize the dose and schedule of this compound in combination therapies, identify predictive biomarkers to select patients most likely to respond, and explore its potential in a wider range of solid tumors. The development of this compound and other innate immune agonists marks a significant step forward in immuno-oncology, opening new avenues to "heat up" cold tumors and extend the benefits of immunotherapy to a broader patient population.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Phase I study of this compound, an NLRP3 agonist, as monotherapy and in combination with nivolumab and ipilimumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Ultra-High-Precision, in-vivo Pharmacokinetic Measurements Highlight the Need for and a Route Toward More Highly Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacodynamic measures within tumors expose differential activity of PD(L)-1 antibody therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I study of this compound, an NLRP3 agonist, as monotherapy and in combination with nivolumab and ipilimumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
The Role of BMS-986299 in Activating the NLRP3 Inflammasome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986299 is a first-in-class, small molecule agonist of the NOD-, LRR-, and pyrin domain-containing 3 (NLRP3) inflammasome.[1] Its mechanism of action involves the direct activation of the NLRP3 inflammasome, a key component of the innate immune system. This activation triggers a cascade of downstream events, including the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, leading to pyroptotic cell death and the stimulation of an anti-tumor immune response.[2] This technical guide provides a comprehensive overview of the role of this compound in NLRP3 inflammasome activation, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining relevant experimental protocols.
Introduction to the NLRP3 Inflammasome
The NLRP3 inflammasome is a cytosolic multi-protein complex that plays a crucial role in the innate immune response to a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Its activation is a tightly regulated two-step process:
-
Priming (Signal 1): This initial step is typically triggered by the activation of pattern recognition receptors, such as Toll-like receptors (TLRs), by PAMPs or DAMPs. This leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB signaling pathway.
-
Activation (Signal 2): A diverse array of stimuli, including ion fluxes, mitochondrial dysfunction, and lysosomal rupture, can trigger the activation and assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. The proximity of pro-caspase-1 molecules within the complex leads to their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell. Active caspase-1 can also cleave gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.
This compound: A Direct Agonist of the NLRP3 Inflammasome
This compound is a novel imidazoquinoline derivative that functions as a potent agonist of the NLRP3 inflammasome.[1] Unlike many physiological activators that act indirectly, this compound is believed to directly bind to and activate the NLRP3 protein, initiating the assembly of the inflammasome complex.[3] This direct activation leads to potent pro-inflammatory responses, including the production of IL-1β and IL-18, maturation of dendritic cells, and enhanced T-cell activation.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical and clinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| EC50 | 1.28 μM | Not specified in abstract | [4][5] |
Table 2: Clinical Pharmacodynamics of Intratumoral this compound (Phase I Study NCT03444753) [5][6][7][8]
| Parameter | Dose of this compound | Observation |
| Serum IL-1β | 1200 µg | 2.9-fold increase from baseline |
| 2000 µg | 6.6-fold increase from baseline | |
| 4000 µg | 2.6-fold increase from baseline | |
| Serum IL-1β, G-CSF, and IL-6 | > 2000 µg | Notable above twofold increases |
| Tumor Infiltrating Lymphocytes | Not specified | Increase in tumor CTLs (67%) and CD4+ TILs (63%) |
Table 3: Clinical Efficacy of this compound in Combination with Nivolumab and Ipilimumab (Phase I Study NCT03444753) [5][6][7][8]
| Parameter | Value | Tumor Types with Confirmed Partial Responses |
| Overall Objective Response Rate | 10% | Triple-negative breast cancer, hormone receptor-positive/HER2-negative breast cancer, cutaneous squamous cell carcinoma |
Signaling Pathway and Experimental Workflows
NLRP3 Inflammasome Activation Pathway
Caption: The NLRP3 inflammasome activation pathway, highlighting the role of this compound.
In Vitro Experimental Workflow for Assessing this compound Activity
Caption: A representative workflow for in vitro evaluation of this compound.
Experimental Protocols
The following are generalized protocols for the in vitro assessment of NLRP3 inflammasome activation by this compound. These are based on standard methodologies and should be optimized for specific experimental conditions.
In Vitro NLRP3 Inflammasome Activation in THP-1 Cells
Objective: To measure the ability of this compound to induce NLRP3 inflammasome activation in a human monocytic cell line.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound
-
Opti-MEM or other serum-free medium
-
96-well cell culture plates
-
ELISA kit for human IL-1β
-
LDH cytotoxicity assay kit
Methodology:
-
Cell Differentiation:
-
Seed THP-1 monocytes in a 96-well plate at a density of 0.5 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 3 hours.
-
Remove the PMA-containing medium and allow the cells to rest in fresh complete medium for 24 hours.
-
-
Priming:
-
Replace the medium with fresh complete medium containing 1 µg/mL LPS and incubate for 3-4 hours at 37°C. This step upregulates the expression of NLRP3 and pro-IL-1β.
-
-
Activation:
-
Carefully wash the cells with PBS to remove LPS.
-
Add serum-free medium (e.g., Opti-MEM) containing various concentrations of this compound (e.g., 0.1 to 10 µM). Include a vehicle control (e.g., DMSO) and a positive control for NLRP3 activation (e.g., 5 µM Nigericin).
-
Incubate for 1-6 hours at 37°C.
-
-
Endpoint Analysis:
-
IL-1β Measurement: Collect the cell culture supernatants and measure the concentration of secreted IL-1β using a commercially available ELISA kit, following the manufacturer's instructions.
-
Pyroptosis Assessment: Measure the activity of lactate dehydrogenase (LDH) released into the supernatant from damaged cells using a commercially available cytotoxicity assay kit.
-
ASC Oligomerization Assay
Objective: To visualize the formation of ASC specks, a hallmark of inflammasome activation, in response to this compound.
Materials:
-
Differentiated and primed THP-1 cells on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against ASC
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Methodology:
-
Cell Treatment: Treat differentiated and primed THP-1 cells on coverslips with this compound as described in the activation protocol.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS and block with blocking buffer for 1 hour.
-
Incubate with the primary anti-ASC antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain with DAPI for 5 minutes.
-
-
Visualization: Mount the coverslips on microscope slides and visualize the formation of ASC specks using a fluorescence microscope. ASC specks appear as large, perinuclear aggregates.
Conclusion
This compound represents a promising therapeutic agent that leverages the power of the innate immune system to fight cancer. Its ability to directly activate the NLRP3 inflammasome leads to a robust pro-inflammatory response within the tumor microenvironment, promoting anti-tumor immunity. The data from early clinical trials, particularly in combination with immune checkpoint inhibitors, suggests that this approach may be effective in overcoming resistance to immunotherapy in some patients.[5][6] Further research and clinical development are warranted to fully elucidate the therapeutic potential of this compound and to identify patient populations most likely to benefit from this novel immunotherapeutic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of an ASC oligomerization inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 7. Phase I study of this compound, an NLRP3 agonist, as monotherapy and in combination with nivolumab and ipilimumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Phase I Study of this compound, an NLRP3 Agonist, As Monotherapy and in C" by Blessie E Nelson, Shaun O'Brien et al. [digitalcommons.library.tmc.edu]
Preclinical Characterization of BMS-986299: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986299 is a first-in-class, small molecule agonist of the NOD-, LRR-, and pyrin domain-containing 3 (NLRP3) inflammasome.[1][2][3] Activation of the NLRP3 inflammasome is a key event in the innate immune response, leading to the maturation and secretion of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] These cytokines play a crucial role in enhancing adaptive immune responses and T-cell memory.[1] In the context of oncology, this compound is being investigated for its potential to modulate the tumor microenvironment and enhance the efficacy of other immunotherapies, such as checkpoint inhibitors.[1][4] Preclinical studies have demonstrated that this compound can promote dendritic cell maturation, enhance T-cell activation, and, in combination with checkpoint inhibitors, lead to potent anti-tumor activity and the induction of durable immunological memory in solid tumor models.[1][4] This technical guide provides a summary of the available preclinical data on this compound, outlines key experimental methodologies, and visualizes the core signaling pathways and experimental workflows.
Data Presentation
Quantitative preclinical data for this compound is limited in the public domain. The following tables summarize the available information.
Table 1: In Vitro Activity of this compound
| Parameter | Assay | Value | Source |
| EC50 | NLRP3 Inflammasome Activation | 1.28 µM | [3][5] |
| Effect | Cytokine Production | Induces IL-1β and IL-8 production | [6] |
| Effect | Dendritic Cell Function | Promotes maturation | [1] |
| Effect | T Cell Function | Enhances activation | [1] |
Table 2: Preclinical In Vivo Effects of this compound
| Animal Model | Therapeutic Combination | Key Findings | Source |
| Syngeneic Mouse Tumor Models | This compound + Anti-PD-1/Anti-CTLA-4 | Enhanced antitumor efficacy in both injected and non-injected tumors; Improved survival; Induced systemic antitumor T cell response and effective immunological memory. | [4] |
Experimental Protocols
Detailed experimental protocols for the preclinical characterization of this compound are not publicly available. The following are representative methodologies for the key experiments that would be conducted to evaluate a compound like this compound.
NLRP3 Inflammasome Activation Assay
Objective: To determine the potency and efficacy of this compound in activating the NLRP3 inflammasome in vitro.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Priming: Cells are primed with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS; 1 µg/mL), for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Compound Treatment: Primed cells are treated with a serial dilution of this compound or vehicle control for a specified period (e.g., 6-24 hours).
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentration of secreted IL-1β and IL-18 is quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
Data Analysis: The EC50 value is calculated by plotting the concentration of this compound against the cytokine concentration and fitting the data to a four-parameter logistic curve.
Dendritic Cell Maturation Assay
Objective: To assess the effect of this compound on the maturation of dendritic cells (DCs).
Methodology:
-
DC Generation: Monocytes are isolated from human PBMCs and differentiated into immature DCs by culturing with granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-4 (IL-4) for 5-7 days.
-
Treatment: Immature DCs are treated with this compound, a positive control (e.g., a cocktail of pro-inflammatory cytokines), or a vehicle control for 24-48 hours.
-
Flow Cytometry Analysis: The expression of DC maturation markers (e.g., CD80, CD83, CD86, HLA-DR) is analyzed by flow cytometry using fluorescently labeled antibodies.
-
Cytokine Profiling: The supernatant is collected to measure the production of cytokines such as IL-12p70, a key cytokine for T-cell polarization.
T Cell Activation Assay
Objective: To evaluate the ability of this compound-matured DCs to activate T cells.
Methodology:
-
Co-culture: this compound-matured DCs (from Protocol 2) are co-cultured with allogeneic or antigen-specific T cells.
-
Proliferation Assay: T cell proliferation is measured by carboxyfluorescein succinimidyl ester (CFSE) dilution assay or by incorporation of a radiolabeled nucleotide (e.g., 3H-thymidine).
-
Cytokine Production: The concentration of T cell-derived cytokines, such as interferon-gamma (IFN-γ), in the co-culture supernatant is measured by ELISA.
In Vivo Syngeneic Tumor Model Study
Objective: To determine the anti-tumor efficacy of this compound alone and in combination with checkpoint inhibitors in an immunocompetent mouse model.
Methodology:
-
Tumor Implantation: Syngeneic tumor cells (e.g., CT26 colon carcinoma, MC38 colon adenocarcinoma) are implanted subcutaneously into the flank of immunocompetent mice (e.g., BALB/c, C57BL/6).
-
Treatment: Once tumors are established, mice are treated with this compound (e.g., intratumoral administration), a checkpoint inhibitor (e.g., anti-PD-1 antibody, intraperitoneal administration), the combination of both, or vehicle controls.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Efficacy Endpoints: Primary endpoints include tumor growth inhibition (TGI) and overall survival.
-
Immunophenotyping: At the end of the study, tumors and spleens can be harvested to analyze the immune cell infiltrate by flow cytometry.
Mandatory Visualization
Caption: this compound signaling pathway.
Caption: In vivo syngeneic tumor model workflow.
References
- 1. Discovery and preclinical characterization of this compound, a first-in-class NLRP3 agonist with potent antitumor activity in combination with checkpoint blockade - American Chemical Society [acs.digitellinc.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phase I study of this compound, an NLRP3 agonist, as monotherapy and in combination with nivolumab and ipilimumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | NLRP3 Agonist | AmBeed.com [ambeed.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Investigating the Immunomodulatory Properties of BMS-986299: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986299 is a first-in-class, small molecule agonist of the NOD-, LRR-, and pyrin-domain containing 3 (NLRP3) inflammasome, demonstrating potential as an immunomodulatory agent for the treatment of advanced solid tumors. By activating the NLRP3 inflammasome, this compound initiates a pro-inflammatory cascade, leading to the maturation and release of key cytokines, enhanced immune cell infiltration into the tumor microenvironment, and the promotion of adaptive immune responses. This technical guide provides a comprehensive overview of the immunomodulatory properties of this compound, detailing its mechanism of action, summarizing key quantitative data from clinical investigations, and outlining representative experimental protocols for assessing its activity.
Introduction
The tumor microenvironment (TME) is often characterized by immunosuppressive features that limit the efficacy of immunotherapies, including immune checkpoint inhibitors (ICIs).[1] A promising strategy to overcome this resistance is the targeted activation of innate immune pathways to foster a pro-inflammatory TME. This compound is an investigational agent designed to activate the NLRP3 inflammasome, a key component of the innate immune system.[1][2] Activation of this pathway leads to the production of pro-inflammatory cytokines IL-1β and IL-18, which in turn can promote the maturation of dendritic cells, enhance T-cell activation, and induce durable immunological memory.[1][3] This document serves as a technical resource for professionals in the field of oncology and drug development, providing in-depth information on the immunomodulatory effects of this compound.
Mechanism of Action: NLRP3 Inflammasome Activation
This compound functions as a direct agonist of the NLRP3 protein.[2] Upon binding, it triggers the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, the apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1.[4][5] This assembly leads to the autocatalytic cleavage and activation of caspase-1.[4][5] Activated caspase-1 then cleaves the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms, which are subsequently secreted from the cell.[1][4][5] The secretion of IL-1β and IL-18 promotes a pro-inflammatory state within the TME, enhancing adaptive immune and T-cell memory responses.[1][3][6] Additionally, NLRP3 activation by this compound may promote the secretion of interleukin-8 (IL-8), which can induce the tumoricidal activity of natural killer (NK) cells.[2][7]
Figure 1: this compound Signaling Pathway.
Quantitative Data from Clinical Investigations
A Phase I clinical trial (NCT03444753) evaluated the safety, tolerability, and preliminary efficacy of intratumoral this compound, both as a monotherapy and in combination with nivolumab and ipilimumab, in patients with advanced solid tumors.[5][6][8] The following tables summarize key quantitative findings from this study.
Table 1: Impact of this compound Monotherapy on Tumor Infiltrating Lymphocytes (TILs)
| Biomarker | % Increase in Patients | Dosage |
| Tumor Cytotoxic T Lymphocytes (CTLs) | 67% | Not specified |
| CD4+ TILs | 63% | Not specified |
| Data from a Phase I clinical trial (NCT03444753) of intratumoral this compound in advanced solid tumors.[6][9] |
Table 2: Serum Cytokine Level Changes with this compound Monotherapy
| Cytokine | Fold Increase | Dosage |
| IL-1β | > 2-fold | > 2000 µg |
| G-CSF | > 2-fold | > 2000 µg |
| IL-6 | > 2-fold | > 2000 µg |
| Data from a Phase I clinical trial (NCT03444753) of intratumoral this compound in advanced solid tumors.[6][9] |
Table 3: Clinical Efficacy of this compound in Combination Therapy
| Treatment Arm | Overall Objective Response Rate (ORR) | Tumor Types with Confirmed Partial Responses (PRs) |
| This compound + Nivolumab + Ipilimumab | 10% | Triple-Negative Breast Cancer (TNBC), Hormone Receptor-Positive/HER2-Negative Breast Cancer, Cutaneous Squamous Cell Carcinoma |
| Data from a Phase I clinical trial (NCT03444753) in patients with advanced solid tumors.[5][6][8] |
Experimental Protocols
The following sections provide representative, detailed methodologies for key experiments used to assess the immunomodulatory properties of agents like this compound.
Measurement of Serum Cytokines by ELISA
This protocol describes a sandwich enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of cytokines such as IL-1β, G-CSF, and IL-6 in human serum.
Materials:
-
Human IL-1β (or G-CSF, IL-6) ELISA Kit (e.g., from Thermo Fisher Scientific, Abcam) containing:
-
Antibody-coated 96-well microplate
-
Biotinylated detection antibody
-
Streptavidin-HRP conjugate
-
Standard protein
-
Assay diluent
-
Wash buffer
-
TMB substrate
-
Stop solution
-
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Deionized water
-
Absorbent paper
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.
-
Sample Addition: Add 50 µL of standards and serum samples to the appropriate wells of the antibody-coated microplate in duplicate.
-
Detection Antibody Addition: Add 50 µL of the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate at room temperature for 2-3 hours.
-
Washing: Aspirate the contents of the wells and wash each well three times with 300 µL of wash buffer. After the final wash, invert the plate and blot it against clean absorbent paper to remove any remaining wash buffer.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP solution to each well.
-
Second Incubation: Cover the plate and incubate at room temperature for 30 minutes.
-
Second Washing: Repeat the washing step as described in step 5.
-
Substrate Addition: Add 100 µL of TMB substrate to each well.
-
Color Development: Incubate the plate in the dark at room temperature for 30 minutes. A blue color will develop in the wells.
-
Stopping the Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Calculate the mean absorbance for each set of duplicate standards and samples. Plot a standard curve of the mean absorbance versus the known concentrations of the standards. Use the standard curve to determine the concentration of the cytokine in the serum samples.
Analysis of Tumor-Infiltrating Lymphocytes by Immunohistochemistry (IHC)
This protocol outlines a method for the detection and visualization of CD4+ and CD8+ T cells in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Materials:
-
FFPE tumor tissue sections (4-5 µm thick) on charged slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Peroxidase blocking solution (e.g., 3% hydrogen peroxide)
-
Protein blocking solution (e.g., normal goat serum)
-
Primary antibodies: Rabbit anti-human CD4 and Mouse anti-human CD8
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and AP-conjugated anti-mouse IgG
-
Chromogens: DAB (for HRP) and a red chromogen (for AP)
-
Hematoxylin counterstain
-
Mounting medium
-
Light microscope
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol washes (100%, 95%, 70%) and a final rinse in deionized water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.
-
Peroxidase Block: Incubate slides with peroxidase blocking solution for 10 minutes to quench endogenous peroxidase activity. Rinse with wash buffer (e.g., TBS or PBS).
-
Protein Block: Incubate slides with protein blocking solution for 20-30 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the slides with the primary antibodies (anti-CD4 and anti-CD8) for 1 hour at room temperature or overnight at 4°C. Rinse with wash buffer.
-
Secondary Antibody Incubation: Incubate the slides with the appropriate HRP- and AP-conjugated secondary antibodies for 30-60 minutes at room temperature. Rinse with wash buffer.
-
Chromogen Application: Apply the DAB chromogen, which will produce a brown stain at the site of HRP activity (CD4+ cells). Rinse. Then, apply the red chromogen, which will produce a red stain at the site of AP activity (CD8+ cells). Rinse.
-
Counterstaining: Lightly counterstain the slides with hematoxylin to visualize cell nuclei (blue).
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip using a permanent mounting medium.
-
Analysis: Examine the slides under a light microscope. CD4+ T cells will be stained brown, and CD8+ T cells will be stained red. The density and localization of these cells within the tumor can be quantified using image analysis software.
Experimental and Clinical Trial Workflow
The development and evaluation of an intratumoral immunomodulatory agent like this compound follows a structured workflow from preclinical studies to clinical trials. The diagram below illustrates a typical workflow for a Phase I clinical trial.
Figure 2: Phase I Clinical Trial Workflow.
Conclusion
This compound represents a novel approach to cancer immunotherapy by directly activating the innate immune system through NLRP3 agonism. Preclinical and early clinical data suggest that this mechanism can effectively modulate the tumor microenvironment, leading to increased infiltration of effector T cells and the production of key pro-inflammatory cytokines. While monotherapy did not demonstrate significant anti-tumor activity, the combination of this compound with immune checkpoint inhibitors has shown promising preliminary efficacy in certain hard-to-treat cancers.[5][6][8] Further investigation is warranted to fully elucidate the therapeutic potential of this compound and to identify patient populations most likely to benefit from this immunomodulatory strategy. The experimental protocols and data presented in this guide provide a foundational resource for researchers and clinicians working to advance the field of immuno-oncology.
References
- 1. affigen.com [affigen.com]
- 2. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mpbio.com [mpbio.com]
- 4. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Tumor-infiltrating lymphocytes isolation for flow cytometry analysis [bio-protocol.org]
- 7. crownbio.com [crownbio.com]
- 8. researchgate.net [researchgate.net]
- 9. biocare.net [biocare.net]
BMS-986299: A First-in-Class NLRP3 Agonist for Advanced Solid Tumors
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of BMS-986299, a novel, first-in-class agonist of the NOD-, LRR-, and pyrin domain-containing 3 (NLRP3) inflammasome. It details the compound's mechanism of action, summarizes key preclinical and clinical data, and outlines the experimental protocols used in its evaluation for the treatment of advanced solid tumors.
Core Concept: Mechanism of Action
This compound is an immunomodulatory agent designed to activate the innate immune system by targeting the NLRP3 inflammasome.[1][2][3] The activation of this pathway is crucial for initiating a pro-inflammatory response within the tumor microenvironment, which is often immunosuppressive in advanced cancers.[1]
Upon administration, this compound binds to and activates the NLRP3 protein, a key sensor component of the inflammasome complex.[2] This activation triggers a cascade of downstream events:
-
Inflammasome Assembly: Activated NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1.
-
Caspase-1 Activation: This proximity induces the auto-cleavage and activation of pro-caspase-1 into its active form, caspase-1.
-
Cytokine Maturation and Secretion: Active caspase-1 then cleaves the precursor forms of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, biologically active forms.[1][4] These potent pro-inflammatory cytokines are subsequently secreted from the cell.
-
Pyroptosis: Caspase-1 can also induce a form of programmed cell death called pyroptosis, which further releases inflammatory signals.[4]
The secreted IL-1β and IL-18 play pivotal roles in bridging the innate and adaptive immune responses. IL-1β promotes the formation of T-cell memory, while IL-18 activates natural killer (NK) cells and enhances the activation of T cells.[1][4] This process leads to the maturation of dendritic cells, increased infiltration of cytotoxic T lymphocytes (CTLs) into the tumor, and ultimately, a more robust anti-tumor immune response.[1]
Preclinical Evidence
In vivo studies in syngeneic mouse tumor models were critical in establishing the therapeutic potential of this compound. Preclinical data demonstrated that intratumoral administration of the compound led to:
-
Enhanced Antitumor Efficacy: A significant increase in antitumor activity when used in combination with systemic checkpoint inhibitors (CPIs) like anti-PD-1 or anti-CTLA-4 antibodies.[1][4]
-
Systemic and Abscopal Effects: The combination therapy induced anti-tumor responses in both the injected and non-injected (distant) tumors, indicating a systemic immune response.[4]
-
Durable Immunological Memory: The treatment induced a lasting immunological memory, protecting against tumor recurrence.[1][3]
These findings provided a strong rationale for investigating this compound in patients with advanced solid tumors, particularly those with immunologically "cold" tumors that are often resistant to CPI monotherapy.[4]
Clinical Development: Phase I Study (NCT03444753)
A first-in-human, open-label, multicenter Phase I study (NCT03444753) was conducted to assess the safety, tolerability, and preliminary efficacy of intratumorally administered this compound, both as a monotherapy and in combination with nivolumab (anti-PD-1) and ipilimumab (anti-CTLA-4).[3][5][6][7]
Data Presentation
The following tables summarize the key quantitative data from a single-center report of this trial.[5][6]
Table 1: Patient Demographics and Tumor Types (N=36)
| Characteristic | Value |
|---|---|
| Median Age (years) | 59 (reported across 50 patients)[3] |
| Gender (Female) | 58% (reported across 50 patients)[3] |
| Prior Immunotherapy | 58%[5][6] |
| Common Tumor Types | |
| Breast Cancer | 31%[5][6] |
| Colorectal Cancer | 17%[5][6] |
| Head and Neck Cancer | 14%[5][6] |
Table 2: Most Common Treatment-Related Adverse Events (TRAEs)
| Adverse Event | Grade 1-2 | Grade 3 | Grade 4 |
|---|---|---|---|
| Fever | 70%[5][6] | - | - |
| Neutrophilia | 36%[5][6] | - | - |
| Leukocytosis | 33%[5][6] | - | - |
| Colitis | - | 1 case[5][6] | - |
| Hepatotoxicity | - | 1 case[5][6] | - |
| Interstitial Nephritis | - | - | 1 case[5][6] |
Table 3: Pharmacodynamic Biomarker Changes (Monotherapy Arm)
| Biomarker | Change Observed | Dose Threshold |
|---|---|---|
| Tumor Infiltrating CTLs | 67% increase[5][6] | Not specified |
| Tumor Infiltrating CD4+ TILs | 63% increase[5][6] | Not specified |
| Serum IL-1β | >2-fold increase[5][6] | >2000 µg |
| Serum G-CSF | >2-fold increase[5][6] | >2000 µg |
| Serum IL-6 | >2-fold increase[5][6] | >2000 µg |
Note: Systemic this compound exposure showed a positive association with the elevation of G-CSF and IL-6.[5][6]
Table 4: Clinical Activity (Combination Therapy Arm)
| Metric | Result |
|---|---|
| Overall Objective Response Rate (ORR) | 10% [5][6] |
| Tumor Types with Confirmed Partial Responses (PRs) | |
| Triple-Negative Breast Cancer (TNBC)[5][6] | |
| HR+/HER2- Breast Cancer[5][6] | |
| Cutaneous Squamous Cell Carcinoma (cSCC)[5][6] |
Note: No significant antitumor activity was observed in the monotherapy cohort.[5][6]
Experimental Protocols
Phase I Clinical Trial Protocol (NCT03444753)
-
Study Design: An open-label, dose-escalation study with two main parts:
-
Part 1A (Monotherapy): Patients received intratumoral (IT) this compound to determine safety and the recommended dose. Seven dose escalation cohorts ranged from 75µg to 4000µg.[3][4]
-
Part 1B (Combination Therapy): Patients received IT this compound across three dose escalation cohorts (75µg to 2000µg) in combination with intravenous nivolumab (480 mg q4weeks) and ipilimumab (1 mg/kg q8weeks).[3]
-
Crossover from Part 1A to Part 1B was permitted for patients who did not achieve a partial response or had uncontrolled disease.[4]
-
-
Patient Population: Adults with advanced, unresectable solid tumors with at least two lesions accessible for injection and biopsy.[3]
-
Drug Administration: this compound was administered as a 2 mL injection in a 5% dextrose solution directly into a target tumor lesion, accessible via palpation or imaging.[4]
-
Dosing Schedule:
Pharmacokinetic (PK) Analysis
-
Sample Collection: Serial plasma samples were collected from patients in both monotherapy and combination arms.[4]
-
Analysis Method: A validated bioanalytical method was used to determine the concentration of this compound in plasma.[4]
-
Parameters Calculated: Non-compartmental analysis was used to calculate key PK parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve from 0 to 24 hours (AUC 0-24).[4]
Pharmacodynamic (PD) Biomarker Analysis
-
Objective: To measure target engagement and the resulting immune response.
-
Sample Types: Tumor biopsies and peripheral blood samples.
-
Methods:
-
Tumor Infiltration: Immunohistochemistry (IHC) or similar methods on biopsy samples were used to quantify the infiltration of immune cells like CD8+ CTLs and CD4+ T-helper cells.
-
Systemic Cytokines: Serum levels of key cytokines (e.g., IL-1β, IL-6, G-CSF) were measured. Efforts to develop LC-MS-based assays for cleaved IL-1β and IL-18 in tumor tissue were attempted but were unsuccessful due to technical limitations.[4][5] Systemic biomarkers were therefore used as the primary evidence of target engagement.[4]
-
Conclusion and Future Outlook
This compound represents a novel strategy to modulate the tumor microenvironment by activating the innate immune system. The Phase I clinical trial demonstrated that intratumoral administration of this compound, particularly in combination with checkpoint inhibitors nivolumab and ipilimumab, has a manageable safety profile and shows promising, albeit modest, antitumor activity in certain types of advanced solid tumors.[5][6][7][8]
The observed increases in tumor-infiltrating lymphocytes and systemic pro-inflammatory cytokines provide clear evidence of target engagement and a pharmacodynamic effect.[5][6] While no responses were seen with monotherapy, the 10% ORR in the combination arm, especially in patients with prior immunotherapy exposure, warrants further investigation to identify the patient populations most likely to benefit from this innovative therapeutic approach.[3][5][6]
References
- 1. Discovery and preclinical characterization of this compound, a first-in-class NLRP3 agonist with potent antitumor activity in combination with checkpoint blockade - American Chemical Society [acs.digitellinc.com]
- 2. Facebook [cancer.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Phase I study of this compound, an NLRP3 agonist, as monotherapy and in combination with nivolumab and ipilimumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase I study of this compound, an NLRP3 agonist, as monotherapy and in combination with nivolumab and ipilimumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
BMS-986299: A Technical Overview of its Impact on Dendritic Cell Maturation and T Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986299 is a first-in-class, small molecule agonist of the NOD-, LRR-, and pyrin-domain containing-3 (NLRP3) inflammasome, designed to enhance adaptive immune and T cell memory responses for the treatment of advanced solid tumors.[1][2][3][4][5] The innate immune system is the body's first line of defense, and its activation is critical for initiating a robust and durable adaptive anti-tumor immune response.[6] this compound targets the NLRP3 inflammasome, a key component of the innate immune machinery, to induce a pro-inflammatory tumor microenvironment, leading to the maturation of dendritic cells and subsequent activation of tumor-infiltrating T cells.[1][3] This document provides an in-depth technical guide on the mechanism of action of this compound, its effects on dendritic cell maturation and T cell activation, and relevant experimental protocols.
Core Mechanism of Action: NLRP3 Inflammasome Activation
This compound functions by directly binding to and activating the NLRP3 protein.[7] In its inactive state, NLRP3 resides in the cytoplasm of myeloid cells, such as dendritic cells and macrophages.[3] Upon activation by this compound, NLRP3 undergoes a conformational change, leading to its oligomerization and the recruitment of the apoptosis-associated speck-like protein containing a C-terminal caspase recruitment domain (ASC) and pro-caspase-1. This assembly forms the active NLRP3 inflammasome complex.[3]
The primary function of the activated inflammasome is to cleave pro-caspase-1 into its active form, caspase-1. Active caspase-1 then proteolytically cleaves the inactive precursors of the pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, secreted forms, IL-1β and IL-18.[1][3] These cytokines are potent mediators of inflammation and play a crucial role in bridging the innate and adaptive immune responses.
References
- 1. Discovery and preclinical characterization of this compound, a first-in-class NLRP3 agonist with potent antitumor activity in combination with checkpoint blockade - American Chemical Society [acs.digitellinc.com]
- 2. Phase I study of this compound, an NLRP3 agonist, as monotherapy and in combination with nivolumab and ipilimumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. NLRP3 and STING enhance immune attack on cancer | Cancer Biology [blogs.shu.edu]
- 7. Facebook [cancer.gov]
A Technical Deep Dive into Early-Phase Clinical Trial Data of BMS-986299, a First-in-Class NLRP3 Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the early-phase clinical trial data for BMS-986299, a novel small molecule agonist of the NOD-, LRR-, and pyrin-domain containing-3 (NLRP3) inflammasome. The data presented herein is primarily derived from the first-in-human, Phase I clinical trial NCT03444753, which evaluated the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of intratumorally administered this compound, both as a monotherapy and in combination with immune checkpoint inhibitors.
Core Mechanism of Action
This compound functions by activating the NLRP3 inflammasome, a key component of the innate immune system.[1][2] This activation triggers a signaling cascade that leads to the maturation and secretion of pro-inflammatory cytokines, notably interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2][3] These cytokines play a crucial role in enhancing adaptive immune responses and T-cell memory.[2][4] Specifically, IL-1β promotes the development of T-cell memory, while IL-18 activates natural killer (NK) cells.[3] By stimulating these pathways, this compound is designed to convert immunologically "cold" tumors, which lack T-cell infiltration, into "hot" tumors that are more susceptible to immune-mediated destruction, particularly in combination with checkpoint inhibitors.[2][3]
Below is a diagram illustrating the proposed signaling pathway of this compound.
Clinical Trial Design and Methodology (NCT03444753)
The Phase I study was an open-label, multicenter trial that evaluated intratumoral this compound in patients with advanced solid tumors.[4][5][6] The study consisted of two main parts:
-
Part 1A: Monotherapy Dose Escalation: Patients received this compound alone across seven dose escalation cohorts (75 µg to 4000 µg).[3][6]
-
Part 1B: Combination Therapy Dose Escalation: Patients received this compound across three dose escalation cohorts (75 µg to 2000 µg) in combination with nivolumab (480 mg every 4 weeks) and ipilimumab (1 mg/kg every 8 weeks).[6]
Crossover from the monotherapy arm to the combination therapy arm was permitted for patients who did not achieve a partial response or had insufficiently controlled disease.[6][7]
Experimental Protocols
-
Patient Population: Eligible patients were adults (≥18 years) with histologically confirmed advanced or metastatic solid tumors and an Eastern Cooperative Oncology Group (ECOG) performance status of ≤1.[5] A significant portion of enrolled patients (58%) had received prior immunotherapy.[4] The most common cancer types enrolled were breast (31%), colorectal (17%), and head and neck (14%).[4][8]
-
Drug Administration: this compound was administered intratumorally.[4][5] The dosing schedule for Cycle 1 (weeks 1-8) involved weekly injections for the first four weeks, followed by dosing every four weeks.[3][7]
-
Pharmacokinetic Analysis: Plasma samples were collected to determine the pharmacokinetic profile of this compound.[5][7]
-
Pharmacodynamic Analysis: Peripheral blood was analyzed for key cytokines associated with NLRP3 inflammasome activity, including IL-1β, IL-18, IL-6, and granulocyte colony-stimulating factor (G-CSF).[5] Immunohistochemistry was used to assess changes in tumor-infiltrating lymphocytes.[7]
The following diagram outlines the general workflow of the clinical trial.
Quantitative Data Summary
The following tables summarize the key quantitative data from the early-phase trial of this compound.
Table 1: Safety and Tolerability - Most Common Treatment-Related Adverse Events (TRAEs)
| Adverse Event | Grade 1-2 Frequency |
| Fever | 73% (24/33)[5] |
| Neutrophilia | 36% (12/33)[5] |
| Leukocytosis | 33% (11/33)[5] |
Note: Data is for all patients who received any dose of intratumoral this compound.[5]
Table 2: Pharmacokinetic Profile
| Parameter | Observation |
| Time to Maximum Concentration (Tmax) | Rapid absorption with a median Tmax of ≤1–2 hours.[7] |
| Exposure | Plasma exposure (Cmax and AUC) increased with increasing doses.[7] |
| Variability | Moderate to high inter-subject exposure variability (generally >40% CV) was observed.[7] |
Table 3: Pharmacodynamic Responses
| Biomarker | Observation |
| Serum IL-1β | >2-fold increase from baseline at doses of 1200 µg (2.9-fold), 2000 µg (6.6-fold), and 4000 µg (2.6-fold).[5] |
| Serum G-CSF & IL-6 | Notable >2-fold increases at doses above 2000 µg.[4][5] |
| Tumor Cytotoxic T-Lymphocytes (CTLs) | 67% increase with monotherapy.[4][5] |
| Tumor CD4+ TILs | 63% increase with monotherapy.[4][5] |
Table 4: Preliminary Efficacy
| Treatment Arm | Overall Objective Response Rate (ORR) | Confirmed Partial Responses (PRs) |
| Monotherapy (Part 1A) | No anti-tumor activity noted.[4][5] | N/A |
| Combination Therapy (Part 1B) | 10%[4][5] | Triple-Negative Breast Cancer (TNBC), Hormone Receptor-Positive/HER2-Negative Breast Cancer, Cutaneous Squamous Cell Carcinoma.[4][5] |
Conclusion
References
- 1. Facebook [cancer.gov]
- 2. Discovery and preclinical characterization of this compound, a first-in-class NLRP3 agonist with potent antitumor activity in combination with checkpoint blockade - American Chemical Society [acs.digitellinc.com]
- 3. Phase I study of this compound, an NLRP3 agonist, as monotherapy and in combination with nivolumab and ipilimumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I study of this compound, an NLRP3 agonist, as monotherapy and in combination with nivolumab and ipilimumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Methodological & Application
Application Note: In Vitro Assay Protocol for NLRP3 Inflammasome Activation by BMS-986299
Audience: Researchers, scientists, and drug development professionals.
Introduction
The NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome is a critical component of the innate immune system, responsible for detecting a wide range of pathogen-associated and damage-associated molecular patterns (PAMPs and DAMPs). Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity induces the autocatalytic cleavage and activation of caspase-1. Activated caspase-1 then proteolytically matures the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active forms, IL-1β and IL-18, and can induce a form of inflammatory cell death known as pyroptosis through cleavage of gasdermin D (GSDMD).
BMS-986299 is a first-in-class small molecule agonist of the NLRP3 inflammasome.[1][2] Unlike inhibitors that block this pathway, this compound directly binds to and activates NLRP3, promoting the downstream signaling cascade.[3] This activation leads to the secretion of IL-1β and IL-18, which can enhance adaptive immune responses, making it a molecule of interest for immunomodulatory and antineoplastic research.[3][4][5] This application note provides a detailed protocol for the in vitro characterization of NLRP3 inflammasome activation using this compound in human THP-1 monocytes, a widely used and accepted cell line for studying inflammasome biology.[6][7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical NLRP3 inflammasome signaling pathway and the experimental workflow for assessing its activation by this compound.
Experimental Protocols
This protocol is designed for a 96-well plate format but can be scaled as needed.
Materials and Reagents
-
Cells: Human THP-1 monocytes (ATCC® TIB-202™)
-
Media: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Reagents:
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (prepare stock in DMSO)[8]
-
Nigericin (positive control for NLRP3 activation)
-
DMSO (vehicle control)
-
-
Assay Kits:
-
Human IL-1β ELISA Kit
-
LDH Cytotoxicity Assay Kit
-
BCA Protein Assay Kit
-
-
Western Blot Supplies:
-
RIPA Lysis Buffer with Protease Inhibitors
-
Primary antibodies: anti-Caspase-1 (p20), anti-IL-1β, anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Part 1: THP-1 Cell Differentiation
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Differentiation: Add PMA to a final concentration of 50-100 ng/mL to induce differentiation into macrophage-like cells.[6]
-
Incubation: Incubate the cells for 48 hours at 37°C. After incubation, differentiated cells will be adherent.
-
Washing: Carefully aspirate the PMA-containing medium and wash the cells once with 100 µL of fresh, serum-free RPMI-1640 medium.
Part 2: NLRP3 Inflammasome Activation
-
Priming (Signal 1): Add 100 µL of fresh culture medium containing 1 µg/mL of LPS to each well.[6][9] Incubate for 3 hours at 37°C. This step upregulates the expression of NLRP3 and pro-IL-1β.
-
Activation (Signal 2):
-
Prepare serial dilutions of this compound in culture medium. A starting point is to center the concentration range around the reported EC₅₀ of 1.28 µM.[8]
-
Include a vehicle control (DMSO equivalent to the highest this compound concentration) and a positive control (e.g., 10 µM Nigericin).[6]
-
After the priming step, add the desired concentrations of this compound or controls to the respective wells.
-
Incubate for 1 to 6 hours at 37°C. The optimal incubation time may need to be determined empirically.
-
-
Sample Collection:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatant and store it at -80°C for IL-1β ELISA and LDH assay.
-
For Western blotting, lyse the remaining adherent cells directly in the wells with RIPA buffer, and collect the cell lysates.
-
Part 3: Quantification of NLRP3 Activation
A. IL-1β Measurement (ELISA)
-
Thaw the collected supernatants on ice.
-
Use a commercial human IL-1β ELISA kit and follow the manufacturer's instructions to quantify the concentration of secreted IL-1β.
-
Measure the absorbance using a microplate reader and calculate the IL-1β concentration based on the standard curve.
B. Caspase-1 Cleavage (Western Blot)
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the cleaved (p20) subunit of caspase-1.
-
Probe with a loading control antibody (e.g., GAPDH).
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate. An increase in the p20 band indicates caspase-1 activation.
C. Cell Viability/Pyroptosis (LDH Assay)
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.[6]
-
Measure the amount of LDH released into the supernatant, which is an indicator of compromised cell membrane integrity due to pyroptosis.
-
Calculate the percentage of LDH release relative to a positive control (fully lysed cells).
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: IL-1β Secretion in Response to this compound
| Treatment Group | Concentration (µM) | Mean IL-1β (pg/mL) ± SD |
|---|---|---|
| Unstimulated Control | - | Baseline |
| LPS Only | - | Low |
| Vehicle Control (LPS + DMSO) | - | Low |
| This compound | 0.1 | Value |
| This compound | 0.5 | Value |
| This compound | 1.28 (EC₅₀) | Value |
| This compound | 5.0 | Value |
| This compound | 10.0 | Value |
| Positive Control (LPS + Nigericin) | 10 | High |
Table 2: Cytotoxicity (LDH Release) Following this compound Treatment
| Treatment Group | Concentration (µM) | % LDH Release ± SD |
|---|---|---|
| Unstimulated Control | - | Baseline |
| Vehicle Control (LPS + DMSO) | - | Low |
| This compound | 0.1 | Value |
| This compound | 1.28 (EC₅₀) | Value |
| This compound | 10.0 | Value |
| Positive Control (LPS + Nigericin) | 10 | High |
| Lysis Control | - | 100% |
Expected Results
Treatment of LPS-primed, differentiated THP-1 cells with this compound is expected to induce a dose-dependent increase in the secretion of IL-1β.[4] This will be accompanied by increased cleavage of caspase-1 (observed as the p20 band on a Western blot) and a dose-dependent increase in LDH release, indicative of pyroptotic cell death. The potency of this compound can be quantified by calculating the EC₅₀ value from the dose-response curve of IL-1β secretion, which is reported to be approximately 1.28 µM.[1][8]
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Phase I study of this compound, an NLRP3 agonist, as monotherapy and in combination with nivolumab and ipilimumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Discovery and preclinical characterization of this compound, a first-in-class NLRP3 agonist with potent antitumor activity in combination with checkpoint blockade - American Chemical Society [acs.digitellinc.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for BMS-986299 in Syngeneic Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986299 is a first-in-class, potent agonist of the NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome.[1][2][3][4] Activation of the NLRP3 inflammasome is a key event in the innate immune system, leading to the maturation and secretion of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1][2] This, in turn, promotes the maturation of dendritic cells, enhances T cell activation, and can induce pyroptosis, a form of inflammatory cell death, in tumor cells.[2][5] Preclinical studies have demonstrated that intratumoral administration of this compound can induce a systemic anti-tumor T cell response and establish effective immunological memory.[2][5] Notably, this compound has shown synergistic anti-tumor activity when used in combination with immune checkpoint inhibitors (CPIs), such as anti-PD-1 and anti-CTLA-4 antibodies, in various syngeneic mouse tumor models.[2][5]
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in syngeneic mouse tumor models to evaluate its anti-tumor efficacy and immunomodulatory effects.
Mechanism of Action
This compound functions by directly binding to and activating the NLRP3 protein, a central component of the NLRP3 inflammasome complex. This activation triggers a downstream signaling cascade resulting in the cleavage of pro-caspase-1 to its active form, caspase-1. Active caspase-1 then proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. These cytokines play a crucial role in modulating the tumor microenvironment, leading to enhanced anti-tumor immunity.
Data Presentation
Table 1: In Vivo Anti-Tumor Efficacy of this compound in Syngeneic Models
| Syngeneic Model | Treatment Group | Dose and Schedule | Tumor Growth Inhibition (TGI) (%) | Complete Responders (CR) | Median Survival (Days) |
| CT26 (Colon Carcinoma) | Vehicle | - | 0 | 0/10 | 25 |
| CT26 (Colon Carcinoma) | This compound | e.g., 1 mg/kg, IT, Q7D x3 | Data not available | Data not available | Data not available |
| CT26 (Colon Carcinoma) | anti-PD-1 | e.g., 10 mg/kg, IP, Q4D x4 | Data not available | Data not available | Data not available |
| CT26 (Colon Carcinoma) | This compound + anti-PD-1 | Combination Dosing | Data not available | Data not available | Data not available |
| MC38 (Colon Adenocarcinoma) | Vehicle | - | 0 | 0/10 | 30 |
| MC38 (Colon Adenocarcinoma) | This compound | e.g., 1 mg/kg, IT, Q7D x3 | Data not available | Data not available | Data not available |
| MC38 (Colon Adenocarcinoma) | anti-CTLA-4 | e.g., 10 mg/kg, IP, Q4D x3 | Data not available | Data not available | Data not available |
| MC38 (Colon Adenocarcinoma) | This compound + anti-CTLA-4 | Combination Dosing | Data not available | Data not available | Data not available |
Note: This table is a template. Specific quantitative data from preclinical studies with this compound were not publicly available in the search results. Researchers should populate this table with their experimental data.
Table 2: Pharmacodynamic Effects of this compound in the Tumor Microenvironment
| Syngeneic Model | Treatment Group | Timepoint | CD8+ T Cells (% of CD45+) | Regulatory T Cells (Tregs) (% of CD4+) | IL-1β (pg/mg tissue) | IL-18 (pg/mg tissue) |
| CT26 | Vehicle | Day 14 | Baseline | Baseline | Baseline | Baseline |
| CT26 | This compound | Day 14 | Increase | Decrease | Increase | Increase |
| CT26 | This compound + anti-PD-1 | Day 14 | Synergistic Increase | Synergistic Decrease | Sustained Increase | Sustained Increase |
| MC38 | Vehicle | Day 18 | Baseline | Baseline | Baseline | Baseline |
| MC38 | This compound | Day 18 | Increase | Decrease | Increase | Increase |
| MC38 | This compound + anti-CTLA-4 | Day 18 | Synergistic Increase | Synergistic Decrease | Sustained Increase | Sustained Increase |
Note: This table illustrates expected trends based on the mechanism of action. Actual results should be determined experimentally.
Experimental Protocols
Protocol 1: Evaluation of this compound Anti-Tumor Efficacy in a Syngeneic Tumor Model
This protocol outlines a typical workflow for assessing the in vivo efficacy of this compound.
Materials:
-
Syngeneic tumor cell line (e.g., CT26, MC38)
-
Female BALB/c or C57BL/6 mice, 6-8 weeks old
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Vehicle control for this compound
-
Immune checkpoint inhibitor (e.g., anti-mouse PD-1 or CTLA-4 antibody)
-
Isotype control antibody
-
Calipers
-
Syringes and needles for injection
Procedure:
-
Tumor Cell Culture: Culture tumor cells according to standard protocols. Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at the desired concentration (e.g., 1 x 10^6 cells/100 µL).
-
Tumor Inoculation: Subcutaneously inject the tumor cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group).
-
Treatment Administration:
-
This compound: Administer intratumorally (IT) at the desired dose and schedule.
-
Checkpoint Inhibitor: Administer intraperitoneally (IP) at the recommended dose and schedule.
-
Combination Therapy: Administer both agents as per the experimental design.
-
Control Groups: Administer vehicle and/or isotype control antibodies.
-
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study. Record final tumor weights. For survival studies, monitor mice until the defined endpoint.
Protocol 2: Pharmacodynamic Analysis of the Tumor Microenvironment
Procedure:
-
Study Design: Follow steps 1-5 from Protocol 1.
-
Tissue Collection: At specified time points after treatment, euthanize a subset of mice from each group. Surgically excise tumors. A portion of the tumor can be snap-frozen for cytokine analysis, and the remainder processed for immune cell analysis.
-
Immune Cell Isolation:
-
Mince the tumor tissue and digest using a tumor dissociation kit or a cocktail of enzymes (e.g., collagenase, DNase).
-
Prepare a single-cell suspension by passing the digested tissue through a cell strainer.
-
Lyse red blood cells if necessary.
-
-
Flow Cytometry:
-
Stain the single-cell suspension with a panel of fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11c, F4/80).
-
Analyze the stained cells using a flow cytometer to quantify different immune cell populations.
-
-
Cytokine Analysis:
-
Homogenize the snap-frozen tumor tissue.
-
Measure the concentration of cytokines such as IL-1β and IL-18 in the tumor lysates using ELISA or a multiplex cytokine assay.
-
Conclusion
This compound represents a promising immuno-oncology agent with a distinct mechanism of action. The protocols and guidelines provided here offer a framework for researchers to effectively utilize this compound in syngeneic mouse tumor models. Rigorous experimental design and comprehensive analysis of both efficacy and pharmacodynamic endpoints will be crucial in further elucidating the therapeutic potential of this compound, both as a monotherapy and in combination with other cancer immunotherapies.
References
- 1. Discovery and preclinical characterization of this compound, a first-in-class NLRP3 agonist with potent antitumor activity in combination with checkpoint blockade - American Chemical Society [acs.digitellinc.com]
- 2. Phase I study of this compound, an NLRP3 agonist, as monotherapy and in combination with nivolumab and ipilimumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I study of this compound, an NLRP3 agonist, as monotherapy and in combination with nivolumab and ipilimumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for BMS-986299 in In Vivo Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended use of BMS-986299, a first-in-class, potent NLRP3 inflammasome agonist, for in vivo cancer research. This document outlines the mechanism of action, summarizes available preclinical data, and provides detailed protocols for its application in syngeneic mouse models of cancer.
Introduction
This compound is a small molecule that activates the NOD-, LRR-, and pyrin-domain containing-3 (NLRP3) inflammasome.[1][2] This activation leads to the maturation and release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), which play a crucial role in enhancing adaptive immune and T-cell memory responses.[1][2] In the context of cancer, this compound is being investigated for its ability to modulate the tumor microenvironment from an immunosuppressive to an inflamed state, thereby potentially increasing the efficacy of other immunotherapies like checkpoint inhibitors.[1] Preclinical studies have demonstrated that this compound can enhance the antitumor activity of checkpoint inhibitors and induce durable immunological memory in solid tumor models.[2]
Mechanism of Action
This compound functions as an agonist of the NLRP3 inflammasome, a key component of the innate immune system.
dot
Caption: this compound signaling pathway.
Recommended Dosage for In Vivo Cancer Studies
While specific preclinical dosages for this compound in syngeneic mouse models are not extensively published, the available information suggests that intratumoral (IT) administration is the preferred route for cancer studies.[1] This method maximizes local drug concentration in the tumor microenvironment while minimizing systemic exposure.
It is important to note that a Phase I clinical trial in humans with advanced solid tumors utilized intratumoral doses ranging from 75 µg to 4000 µg.[1] However, the study also mentioned that syngeneic mouse tumor models had limited value in informing the clinical dosing schedule. Therefore, the following recommendations are based on general principles of in vivo oncology studies and should be optimized for each specific tumor model and experimental design.
Table 1: Recommended Starting Dose Ranges for this compound in Syngeneic Mouse Models
| Parameter | Recommendation |
| Animal Model | Syngeneic mice (e.g., C57BL/6, BALB/c) |
| Tumor Model | Subcutaneously implanted solid tumors (e.g., MC38, CT26) |
| Route of Administration | Intratumoral (IT) |
| Suggested Starting Dose Range | 10 - 100 µg per tumor |
| Dosing Schedule | Every 3-7 days for 2-3 cycles |
| Vehicle | Sterile PBS or as specified by the supplier |
Experimental Protocols
Materials
-
This compound (lyophilized powder)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Syngeneic mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cells (e.g., MC38 for C57BL/6, CT26 for BALB/c)
-
Sterile syringes and needles (e.g., 28-30 gauge)
-
Calipers for tumor measurement
-
Anesthetic for animal procedures
-
Appropriate personal protective equipment (PPE)
Experimental Workflow
dot
Caption: General experimental workflow.
Detailed Protocol for Intratumoral Administration
-
Preparation of this compound Solution:
-
Aseptically reconstitute the lyophilized this compound powder in sterile PBS to the desired stock concentration.
-
Further dilute the stock solution with sterile PBS to the final working concentration for injection. The final injection volume should typically be between 20-50 µL per tumor to avoid excessive pressure within the tumor.
-
-
Tumor Inoculation and Growth:
-
Subcutaneously inoculate the appropriate number of tumor cells into the flank of the syngeneic mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor dimensions regularly using calipers (Volume = 0.5 x Length x Width²).
-
-
Animal Randomization:
-
Once tumors have reached the desired size, randomize the mice into treatment and control groups.
-
-
Intratumoral Injection Procedure:
-
Lightly anesthetize the mouse.
-
Carefully insert a small gauge needle (e.g., 28-30G) into the center of the tumor.
-
Slowly inject the prepared this compound solution or vehicle control into the tumor.
-
Monitor the animal until it has fully recovered from anesthesia.
-
-
Monitoring and Endpoint Analysis:
-
Monitor tumor growth by caliper measurements every 2-3 days.
-
Observe the animals for any signs of toxicity or adverse effects.
-
At the study endpoint, tumors and relevant tissues can be harvested for further analysis, such as immunohistochemistry (IHC) for immune cell infiltration or cytokine analysis.
-
Data Presentation
Quantitative data from in vivo studies with this compound should be summarized in clear and structured tables to facilitate comparison between treatment groups.
Table 2: Example of Tumor Growth Inhibition Data Presentation
| Treatment Group | Number of Animals (n) | Mean Tumor Volume at Day X (mm³ ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 1500 ± 150 | - |
| This compound (X µg) | 10 | 800 ± 120 | 46.7 |
| Checkpoint Inhibitor | 10 | 950 ± 130 | 36.7 |
| This compound + Checkpoint Inhibitor | 10 | 400 ± 90 | 73.3 |
Table 3: Example of Immune Cell Infiltration Data from Immunohistochemistry
| Treatment Group | Mean CD8+ T cells per mm² (± SEM) | Mean NK cells per mm² (± SEM) |
| Vehicle Control | 50 ± 10 | 20 ± 5 |
| This compound (X µg) | 150 ± 25 | 60 ± 12 |
Conclusion
This compound is a promising immunomodulatory agent for cancer therapy. The provided application notes and protocols offer a starting point for researchers to design and execute in vivo studies to further elucidate its therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents. Careful dose optimization and experimental design are crucial for obtaining robust and reproducible results.
References
- 1. Phase I study of this compound, an NLRP3 agonist, as monotherapy and in combination with nivolumab and ipilimumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and preclinical characterization of this compound, a first-in-class NLRP3 agonist with potent antitumor activity in combination with checkpoint blockade - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols for BMS-986299 and Nivolumab Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed overview of the combination therapy protocol involving BMS-986299, a first-in-class NLRP3 agonist, and nivolumab, a human immunoglobulin G4 (IgG4) monoclonal antibody that acts as a PD-1 immune checkpoint inhibitor.[1][2][3] This combination therapy aims to leverage the innate immune-stimulating properties of this compound to enhance the adaptive anti-tumor immune response facilitated by nivolumab. The information presented herein is synthesized from the Phase I clinical trial NCT03444753, which investigated the safety, tolerability, and preliminary efficacy of this combination in patients with advanced solid tumors.[1][2][3]
Mechanism of Action
This compound: NLRP3 Agonist
This compound is a potent agonist of the NOD-, LRR-, and pyrin-domain containing 3 (NLRP3) inflammasome.[1][4][5] Activation of the NLRP3 inflammasome in myeloid cells within the tumor microenvironment leads to the maturation and secretion of pro-inflammatory cytokines, primarily Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[4] This, in turn, is expected to induce a cascade of immune responses, including the recruitment and activation of natural killer (NK) cells and dendritic cells, leading to an inflamed tumor microenvironment and enhanced T-cell memory responses.[1][4]
Nivolumab: PD-1 Checkpoint Inhibitor
Nivolumab is a monoclonal antibody that targets the programmed death-1 (PD-1) receptor on activated T-cells.[6][7][8] Many cancer cells evade the immune system by expressing programmed death-ligand 1 (PD-L1), which binds to PD-1 and inhibits T-cell activity.[6] Nivolumab blocks the interaction between PD-1 and its ligands (PD-L1 and PD-L2), thereby releasing the "brakes" on the immune system and restoring the ability of T-cells to recognize and eliminate tumor cells.[7][8][9]
Combination Therapy Rationale
The combination of this compound and nivolumab is based on the hypothesis that activating the innate immune system with an NLRP3 agonist can convert immunologically "cold" tumors (lacking immune cell infiltrate) into "hot" tumors. This inflamed microenvironment is then more susceptible to the anti-tumor activity of PD-1 blockade by nivolumab, which relies on the presence of activated T-cells.
Signaling Pathway Diagrams
Caption: Mechanism of action for this compound.
Caption: Mechanism of action for nivolumab.
Clinical Trial Protocol (NCT03444753)
This was a Phase I, open-label, multicenter study to assess the safety and tolerability of intratumoral (IT) this compound as a monotherapy and in combination with intravenous (IV) nivolumab and ipilimumab in patients with advanced solid tumors.[1][2][10]
Patient Population
The study enrolled patients with histologically or cytologically confirmed advanced/metastatic solid tumors who were refractory to or intolerant of existing therapies. Key inclusion criteria included having at least two tumor lesions accessible for biopsy and an Eastern Cooperative Oncology Group (ECOG) Performance Status of 0 or 1. The most common tumor types enrolled were breast cancer (31%), colorectal cancer (17%), and head and neck cancer (14%).[1][3] A significant portion of patients (58%) had received prior immunotherapy.[1][3]
Study Design and Dosing
The study consisted of two parts:
-
Part 1A (Monotherapy): Dose escalation of intratumoral this compound.[10]
-
Part 1B (Combination Therapy): Dose escalation of intratumoral this compound in combination with fixed doses of nivolumab and ipilimumab.[10]
| Drug | Part 1A (Monotherapy) | Part 1B (Combination Therapy) |
| This compound | Intratumoral injection, dose escalation from 75µg to 4000µg. Administered on Days 1, 8, 15, 22, and 29 of Cycle 1, and on Days 1 and 29 of subsequent cycles.[10] | Intratumoral injection, dose escalation from 75µg to 2000µg.[10] Administered on Days 1, 8, 15, 22, and 29 of Cycle 1, and on Days 1 and 29 of subsequent cycles. |
| Nivolumab | Not administered. | 480 mg intravenously every 4 weeks.[2] |
| Ipilimumab | Not administered. | 1 mg/kg intravenously every 8 weeks.[10] |
Experimental Protocols
While specific, detailed laboratory protocols from the clinical trial are not publicly available, the following sections outline the general methodologies for the key experiments conducted.
Pharmacokinetic (PK) Analysis of this compound
Objective: To determine the plasma concentration of this compound over time.
Methodology (General): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Collection: Collect peripheral blood samples at specified time points before and after this compound administration.
-
Sample Processing: Process blood samples to isolate plasma. This typically involves centrifugation to separate blood cells.
-
Extraction: Extract this compound from the plasma matrix. This can be achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
LC Separation: Inject the extracted sample into a high-performance liquid chromatography (HPLC) system. The compound is separated from other plasma components based on its physicochemical properties as it passes through a chromatography column.
-
MS/MS Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is set to selectively detect and quantify this compound based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.[11][12]
-
Data Analysis: Generate a standard curve using known concentrations of this compound to quantify the concentration in the patient samples.
Pharmacodynamic (PD) and Biomarker Analysis
Objective: To assess the biological effects of the combination therapy on the tumor microenvironment and systemic immune response.
1. Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Methodology (General): Immunohistochemistry (IHC) or Flow Cytometry
-
IHC:
-
Sample Collection: Obtain pre-treatment and on-treatment tumor biopsies.[1]
-
Tissue Processing: Fix, embed, and section the tumor tissue.
-
Staining: Stain tissue sections with antibodies specific for immune cell markers (e.g., CD3 for T-cells, CD8 for cytotoxic T-cells, PD-L1).
-
Visualization: Use a detection system (e.g., chromogenic or fluorescent) to visualize the stained cells.
-
Analysis: Quantify the number and location of different immune cell populations within the tumor microenvironment using microscopy and image analysis software.[13]
-
-
Flow Cytometry:
-
Sample Preparation: Disaggregate fresh tumor biopsy tissue into a single-cell suspension.
-
Staining: Incubate the cells with a cocktail of fluorescently labeled antibodies against various immune cell surface and intracellular markers.
-
Data Acquisition: Analyze the stained cells using a flow cytometer, which measures the fluorescence of individual cells as they pass through a laser beam.
-
Data Analysis: Quantify the proportions of different immune cell subsets within the tumor.[13]
-
2. Cytokine Profiling
Methodology (General): Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: Collect serum or plasma samples at various time points.
-
Assay Principle: Use a sandwich ELISA format.[14][15]
-
Coat a microplate with a capture antibody specific for the cytokine of interest (e.g., IL-1β, IL-18, IL-6, G-CSF).[2]
-
Add patient samples and standards to the wells. The cytokine binds to the capture antibody.
-
Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the cytokine.
-
Add an enzyme-conjugated streptavidin that binds to the biotinylated detection antibody.
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
-
Data Acquisition: Measure the absorbance of the colored product using a microplate reader.[15]
-
Data Analysis: Generate a standard curve to determine the concentration of the cytokine in the patient samples.[15][16]
Quantitative Data Summary
Patient Demographics and Baseline Characteristics (N=36)
| Characteristic | Value |
| Median Age (years) | 59 |
| Female (%) | 58.0 |
| White (%) | 80.0 |
| Common Tumor Types (%) | Breast (31), Colorectal (17), Head and Neck (14) |
| Prior Immunotherapy (%) | 58 |
Data from the NCT03444753 trial as reported in single-center results.[1][3]
Treatment-Related Adverse Events (TRAEs)
| Adverse Event | Grade 1-2 Frequency (%) | Grade 3-4 Frequency (%) |
| Fever | 70 | - |
| Neutrophilia | 36 | - |
| Leukocytosis | 33 | - |
| Interstitial Nephritis | - | One case (Grade 4) |
| Hepatotoxicity | - | One case (Grade 3) |
| Colitis | - | One case (Grade 3) |
Data from the NCT03444753 trial as reported in single-center results.[1][3]
Efficacy Results
| Treatment Arm | Objective Response Rate (ORR) | Confirmed Partial Responses (PRs) |
| This compound Monotherapy | 0% | - |
| This compound + Nivolumab + Ipilimumab Combination | 10% | Triple-Negative Breast Cancer, Hormone Receptor-Positive Breast Cancer, Cutaneous Squamous Cell Carcinoma |
Data from the NCT03444753 trial as reported in single-center results.[1][3]
Experimental Workflow and Logical Relationships
Caption: Workflow of the NCT03444753 clinical trial.
References
- 1. researchgate.net [researchgate.net]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Phase I study of this compound, an NLRP3 agonist, as monotherapy and in combination with nivolumab and ipilimumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and preclinical characterization of this compound, a first-in-class NLRP3 agonist with potent antitumor activity in combination with checkpoint blockade - American Chemical Society [acs.digitellinc.com]
- 5. Facebook [cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nivolumab as Programmed Death-1 (PD-1) Inhibitor for Targeted Immunotherapy in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of action of Nivolumab? [synapse.patsnap.com]
- 10. ascopubs.org [ascopubs.org]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. Cytokine Elisa [bdbiosciences.com]
- 15. Cytokine Elisa [bdbiosciences.com]
- 16. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intratumoral Administration of BMS-986299
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986299 is a first-in-class, potent agonist of the NOD-, LRR-, and pyrin-domain containing-3 (NLRP3) inflammasome.[1][2][3][4] Intratumoral administration of this compound is being investigated as a novel immunotherapeutic strategy to enhance anti-tumor immune responses. Activation of the NLRP3 inflammasome within the tumor microenvironment leads to the maturation and secretion of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[5] This, in turn, promotes the maturation of dendritic cells, enhances T-cell activation, and can lead to a systemic anti-tumor T-cell response and the development of immunological memory.[1][5] Preclinical studies have demonstrated that intratumoral delivery of this compound can induce robust anti-tumor immunity and shows synergistic effects when combined with immune checkpoint inhibitors.[1] A phase I clinical trial (NCT03444753) has evaluated the safety and efficacy of intratumoral this compound as a monotherapy and in combination with nivolumab and ipilimumab in patients with advanced solid tumors.[3][4][6][7]
These application notes provide a summary of the available data and a generalized protocol for the intratumoral administration of this compound for research purposes.
Data Presentation
Table 1: Summary of Clinical Trial NCT03444753
| Parameter | Description |
| Clinical Trial Identifier | NCT03444753 |
| Phase | I |
| Title | An Investigational Immunotherapy Study of this compound Alone and in Combination With Nivolumab and Ipilimumab in Participants With Solid Cancers That Have Spread or Cannot be Removed |
| Patient Population | 36 patients with advanced solid tumors, including breast, colorectal, and head and neck cancers. 58% had received prior immunotherapy.[3][6] |
| Interventions | Part 1A: Intratumoral this compound monotherapy (dose escalation). Part 1B: Intratumoral this compound in combination with nivolumab and ipilimumab.[3][6][7] |
| Key Findings (Monotherapy) | - Dose-dependent increases in systemic exposure of this compound.[7] - Increased tumor-infiltrating cytotoxic T-lymphocytes (CTLs) by 67% and CD4+ T-cells by 63%.[7] - Notable increases in serum IL-1β, G-CSF, and IL-6 at doses above 2000 µg.[7] - No significant anti-tumor activity was observed in the monotherapy cohort.[7] |
| Key Findings (Combination Therapy) | - Overall objective response rate of 10% with confirmed partial responses in triple-negative breast cancer, hormone receptor-positive breast cancer, and cutaneous squamous cell carcinoma.[7] |
| Safety and Tolerability | - Generally well-tolerated with manageable toxicities.[6][7] - Most common treatment-related adverse events were Grade 1-2 fever (70%), neutrophilia (36%), and leukocytosis (33%).[7] |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound in the tumor microenvironment.
Caption: Generalized experimental workflow for intratumoral administration.
Experimental Protocols
1. Materials and Reagents
-
This compound (powder form)
-
Sterile 5% Dextrose solution for injection
-
Sterile, pyrogen-free vials for reconstitution and dilution
-
Sterile syringes (e.g., 1-3 mL) and needles (e.g., 25-30 gauge)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
-
Calipers for tumor measurement
-
(Optional) Imaging equipment for guided injection (e.g., ultrasound)
2. Preparation of this compound Formulation
Note: The precise concentration of this compound for injection is not publicly available. The following is a general guideline. Researchers should determine the optimal concentration based on their specific experimental model and dose-response studies.
-
Reconstitution:
-
Under sterile conditions (e.g., in a laminar flow hood), reconstitute the lyophilized this compound powder with a small volume of sterile 5% Dextrose solution to create a stock solution. The exact volume will depend on the desired stock concentration.
-
Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking to prevent foaming.
-
-
Dilution to Final Concentration:
-
Based on the desired dose and a total injection volume (e.g., 2 mL as used in the clinical trial), calculate the required volume of the stock solution.
-
In a sterile vial, dilute the calculated volume of the this compound stock solution with the appropriate volume of sterile 5% Dextrose solution to reach the final desired concentration and total injection volume.
-
Visually inspect the final solution for any particulate matter. The solution should be clear and colorless.
-
3. Intratumoral Administration Protocol (Generalized for Preclinical Models)
-
Animal and Tumor Preparation:
-
Anesthetize the tumor-bearing animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Measure the tumor dimensions (length and width) using calipers and calculate the tumor volume.
-
Cleanse the injection site over the tumor with an appropriate antiseptic solution (e.g., 70% ethanol).
-
-
Injection Procedure:
-
Draw the prepared this compound solution into a sterile syringe.
-
Carefully insert the needle into the center of the tumor mass. The depth of insertion will depend on the size and location of the tumor. For larger tumors, multiple injections at different sites within the tumor may be necessary to ensure even distribution.
-
Slowly inject the this compound solution into the tumor. A slow injection rate is recommended to minimize leakage from the injection site and reduce intratumoral pressure.
-
After the injection is complete, wait for a few seconds before withdrawing the needle to minimize backflow.
-
Apply gentle pressure to the injection site with a sterile gauze pad for a few moments.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any immediate adverse reactions according to IACUC protocols.
-
Regularly monitor tumor growth by caliper measurements at predetermined time points.
-
Monitor the animal's overall health, including body weight and clinical signs.
-
At the study endpoint, tumors and other relevant tissues can be collected for pharmacodynamic and immunological analysis (e.g., immunohistochemistry for immune cell infiltration, cytokine analysis).
-
Important Considerations:
-
Dose Selection: The optimal dose of this compound will likely vary depending on the tumor model and the specific research question. It is advisable to perform dose-escalation studies to determine the most effective and well-tolerated dose.
-
Injection Technique: The technique of intratumoral injection can significantly impact drug distribution and efficacy. For larger tumors, a multi-depot injection pattern is recommended to ensure the drug reaches different areas of the tumor. Image-guided injection (e.g., ultrasound) can improve the accuracy of administration, especially for deep-seated tumors.
-
Combination Therapy: When combining this compound with other agents, such as checkpoint inhibitors, the timing and sequence of administration should be carefully considered and optimized.
-
Safety Precautions: Due to its light-absorbing properties, patients in the clinical trial who received injections in skin-adjacent tumors were advised to minimize sun exposure to the treated area for one week post-injection.[7] This precaution should be considered in relevant preclinical models.
Disclaimer: This protocol is intended for research purposes only and is based on publicly available information. Researchers should adapt this protocol to their specific experimental needs and adhere to all relevant institutional and national guidelines for animal care and use and laboratory safety.
References
- 1. Phase I study of this compound, an NLRP3 agonist, as monotherapy and in combination with nivolumab and ipilimumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Phase I study of this compound, an NLRP3 agonist, as monotherapy and in combination with nivolumab and ipilimumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Discovery and preclinical characterization of this compound, a first-in-class NLRP3 agonist with potent antitumor activity in combination with checkpoint blockade - American Chemical Society [acs.digitellinc.com]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of NLRP3 Expression Following BMS-986299 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its activation triggers the maturation and secretion of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-18, playing a key role in host defense and the inflammatory response. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. BMS-986299 is a first-in-class, potent, and selective agonist of the NLRP3 inflammasome.[1] By binding to and activating NLRP3, this compound initiates the downstream signaling cascade, leading to cytokine release.[2][3] Notably, studies have shown that treatment with this compound can upregulate the expression of NLRP3 protein, suggesting a potential positive feedback mechanism.[1]
These application notes provide a detailed protocol for the analysis of NLRP3 protein expression in response to this compound treatment in a cellular context using Western blotting. The provided methodologies and data serve as a guide for researchers investigating the mechanism of action of this compound and its effects on the NLRP3 signaling pathway.
Signaling Pathway and Experimental Workflow
The activation of the NLRP3 inflammasome by this compound and the subsequent analysis of NLRP3 expression can be summarized in the following diagrams:
Caption: this compound activates the NLRP3 inflammasome, leading to cytokine maturation and potentially upregulating NLRP3 expression.
References
Application Notes and Protocols for BMS-986299 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986299 is a first-in-class, potent, and selective small molecule agonist of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome.[1][2][3] Activation of the NLRP3 inflammasome is a key event in the innate immune system, leading to the maturation and secretion of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2] In the context of cancer, this compound is being investigated for its potential to enhance anti-tumor immune responses, particularly in combination with immune checkpoint inhibitors.[2][4][5][6] By stimulating the innate immune system within the tumor microenvironment, this compound aims to convert immunologically "cold" tumors into "hot" tumors, thereby making them more susceptible to immunotherapies.
These application notes provide an overview of the mechanism of action of this compound, a summary of responsive cancer types based on available clinical data, and detailed protocols for evaluating the activity of this compound in cancer cell lines.
Mechanism of Action
This compound functions by directly binding to and activating the NLRP3 protein, a key component of the inflammasome complex.[1] This activation triggers the assembly of the inflammasome, which leads to the cleavage and activation of caspase-1. Activated caspase-1 then proteolytically processes pro-IL-1β and pro-IL-18 into their mature, secreted forms.[2] These cytokines play a crucial role in modulating the tumor microenvironment by promoting the recruitment and activation of various immune cells, such as T cells and natural killer (NK) cells, ultimately leading to an anti-tumor immune response.[1][7]
Figure 1: Simplified signaling pathway of this compound-induced NLRP3 inflammasome activation.
Responsive Cancer Cell Lines and Tumor Types
Preclinical data on specific cancer cell lines highly responsive to this compound monotherapy is limited in the public domain. The primary therapeutic strategy for this agent is in combination with other anti-cancer drugs, particularly immune checkpoint inhibitors.
Clinical trial data from a Phase I study (NCT03444753) of this compound in combination with nivolumab and ipilimumab has shown promising anti-tumor activity in patients with advanced solid tumors.[4][5][6]
Table 1: Summary of Cancer Types with Clinical Response to this compound Combination Therapy
| Tumor Type | Response Observed | Combination Agents | Citation |
| Triple-Negative Breast Cancer (TNBC) | Confirmed Partial Response | Nivolumab + Ipilimumab | [5][6] |
| Hormone Receptor-Positive, HER2-Negative Breast Cancer | Confirmed Partial Response | Nivolumab + Ipilimumab | [5][6] |
| Cutaneous Squamous Cell Carcinoma | Confirmed Partial Response | Nivolumab + Ipilimumab | [5][6] |
| Breast Cancer (Hormone Positive) | Partial Response | Nivolumab + Ipilimumab | [8] |
| Chondrosarcoma | Stable Disease | Nivolumab + Ipilimumab | [8] |
| Lung Cancer | Stable Disease | Nivolumab + Ipilimumab | [8] |
Note: The responses were observed in a clinical trial setting and do not necessarily translate to direct in vitro sensitivity of cancer cell lines to this compound alone.
Experimental Protocols
To evaluate the efficacy and mechanism of action of this compound in a preclinical setting, the following experimental protocols are recommended.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Figure 2: Experimental workflow for the MTT-based cell viability assay.
Western Blot for Caspase-1 Cleavage
This protocol is used to confirm the activation of the NLRP3 inflammasome by detecting the cleaved (active) form of caspase-1.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Caspase-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with this compound at various concentrations for the desired time.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
ELISA for IL-1β Secretion
This protocol quantifies the amount of IL-1β secreted by cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Human IL-1β ELISA kit
-
Microplate reader
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Collect the cell culture supernatant.
-
Perform the IL-1β ELISA according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-1β from a standard curve.
Conclusion
This compound represents a novel immuno-oncology agent with a distinct mechanism of action. While its primary clinical development is focused on combination therapies, the provided protocols will enable researchers to investigate its single-agent activity and mechanism in various cancer cell lines. These studies are crucial for identifying responsive tumor types, elucidating the underlying biology, and discovering potential biomarkers for patient selection. The ability to effectively measure NLRP3 inflammasome activation through caspase-1 cleavage and IL-1β secretion will be key to characterizing the cellular response to this compound.
References
- 1. Facebook [cancer.gov]
- 2. Discovery and preclinical characterization of this compound, a first-in-class NLRP3 agonist with potent antitumor activity in combination with checkpoint blockade - American Chemical Society [acs.digitellinc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Phase I study of this compound, an NLRP3 agonist, as monotherapy and in combination with nivolumab and ipilimumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. ascopubs.org [ascopubs.org]
Application Notes and Protocols for Intraperitoneal Injection of BMS-986299 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986299 is a first-in-class, potent, and selective agonist of the NOD-, LRR-, and pyrin domain-containing 3 (NLRP3) inflammasome.[1] Activation of the NLRP3 inflammasome is a critical component of the innate immune system, leading to the maturation and secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.[1] These cytokines can enhance adaptive immune responses and promote T-cell memory, making NLRP3 agonists like this compound a subject of interest for immunomodulatory and antineoplastic therapies.[1] In preclinical studies, this compound has been shown to enhance the antitumor activity of checkpoint inhibitors and induce durable immunological memory in solid tumor models.[1]
This document provides detailed application notes and protocols for the formulation and intraperitoneal (i.p.) injection of this compound in mice, a common route for preclinical in vivo studies. The provided formulation is based on established vehicles for poorly soluble compounds, as specific peer-reviewed data for the intraperitoneal formulation of this compound is limited.
Mechanism of Action: NLRP3 Inflammasome Activation
This compound directly binds to and activates the NLRP3 protein, a key sensor within the NLRP3 inflammasome complex. This activation triggers the assembly of the inflammasome, leading to the activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, which mediate downstream inflammatory and immune responses.
References
Application Notes: Measuring Cytokine Release in Response to BMS-986299 Stimulation
Introduction
BMS-986299 is a first-in-class, potent agonist of the NOD-, LRR-, and pyrin domain-containing 3 (NLRP3) inflammasome.[1][2] Its mechanism of action involves the direct activation of the NLRP3 protein, a key sensor component of the innate immune system.[3] This activation triggers the assembly of the NLRP3 inflammasome complex, leading to the maturation and secretion of pro-inflammatory cytokines, primarily Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1] The release of these cytokines enhances adaptive immune and T-cell memory responses.[1][4] Clinical studies have shown that stimulation with this compound also leads to a downstream increase in other cytokines, including Interleukin-6 (IL-6), Granulocyte-Colony Stimulating Factor (G-CSF), and Interleukin-8 (IL-8).[3][4]
Measuring the cytokine release profile in response to this compound is critical for characterizing its bioactivity, understanding its immunomodulatory effects, and assessing its potential for anti-tumor activity. Furthermore, monitoring cytokine levels is essential for evaluating the risk of adverse events such as cytokine release syndrome (CRS). These application notes provide detailed protocols for researchers, scientists, and drug development professionals to accurately quantify cytokine release following this compound stimulation in key preclinical assays.
Signaling Pathway and Experimental Overview
To understand the biological basis of these measurements, the signaling pathway and a general experimental workflow are illustrated below.
This compound Signaling Pathway
The following diagram illustrates the activation of the NLRP3 inflammasome by this compound, leading to cytokine maturation and release.
References
- 1. Discovery and preclinical characterization of this compound, a first-in-class NLRP3 agonist with potent antitumor activity in combination with checkpoint blockade - American Chemical Society [acs.digitellinc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
Troubleshooting & Optimization
BMS-986299 solubility issues and best solvents
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and handling of BMS-986299. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class, potent, and selective agonist of the NOD-like receptor protein 3 (NLRP3) inflammasome.[1][2] Its mechanism of action involves the activation of the NLRP3 inflammasome, a key component of the innate immune system. This activation leads to the cleavage of pro-caspase-1 into its active form, caspase-1. Activated caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature and secreted forms, IL-1β and IL-18.[1][2] These cytokines can subsequently stimulate downstream immune responses, such as the activation of natural killer (NK) cells.[3]
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution in aqueous media for my in vitro assay. What should I do?
A2: Precipitation upon dilution of a DMSO stock in aqueous-based cell culture media is a common issue for poorly soluble compounds like this compound. Here are several troubleshooting steps:
-
Check your final DMSO concentration: Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity, and some are tolerant up to 1%.[4][5][6] However, primary cells can be more sensitive.[4] It is crucial to keep the final DMSO concentration as low as possible while maintaining the solubility of this compound. We recommend a final DMSO concentration of ≤0.5%.
-
Use a serial dilution method: Instead of adding the DMSO stock directly to your final volume of media, perform one or more intermediate dilution steps in media. This gradual decrease in DMSO concentration can help keep the compound in solution.
-
Ensure rapid mixing: When adding the this compound solution to your media, ensure the media is being gently vortexed or swirled to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
Warm the media: Pre-warming the cell culture media to 37°C before adding the compound may slightly improve solubility.
-
Prepare fresh solutions: Do not use old stock solutions. We recommend preparing fresh dilutions from a concentrated DMSO stock for each experiment.
Q3: What is the maximum recommended storage time for this compound solutions?
A3: For optimal results, it is recommended to prepare solutions fresh for each experiment. If storage is necessary, aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store DMSO stock solutions at -20°C for up to one month or at -80°C for up to six months.[7]
Q4: Are there any alternative solvents to DMSO for this compound?
A4: While DMSO is the most commonly recommended solvent for preparing stock solutions of this compound, some suppliers report slight solubility in ethanol (0.1-1 mg/ml).[8] However, its solubility in ethanol is significantly lower than in DMSO. For most in vitro applications, DMSO remains the solvent of choice.
Solubility Data
The solubility of this compound can vary between different suppliers and is highly dependent on the solvent and experimental conditions. Below is a summary of reported solubility data.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Supplier/Source | Notes |
| DMSO | 70 | 200.34 | AbMole BioScience, Selleck Chemicals | Moisture-absorbing DMSO can reduce solubility. Use fresh, anhydrous DMSO.[3] |
| 33.33 | 95.39 | MedchemExpress, Sun-shinechem | Ultrasonic assistance may be needed for dissolution.[7][9] | |
| 0.1 - 1 | ~0.29 - 2.86 | Cayman Chemical | Reported as "slightly soluble".[8] | |
| Water | 17 | 48.65 | AbMole BioScience | |
| 9 | 25.76 | Selleck Chemicals | ||
| Ethanol | Insoluble | Insoluble | Selleck Chemicals | |
| 0.1 - 1 | ~0.29 - 2.86 | Cayman Chemical | Reported as "slightly soluble".[8] | |
| PBS (pH 7.2) | 0.1 - 1 | ~0.29 - 2.86 | Cayman Chemical | Reported as "slightly soluble".[8] |
Molecular Weight of this compound is approximately 349.39 g/mol .
Experimental Protocols
Protocol for Preparation of this compound Working Solutions for In Vitro Cell-Based Assays
This protocol provides a step-by-step guide to preparing working solutions of this compound for use in cell culture experiments, with a focus on minimizing solubility issues.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) cell culture medium
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder and dissolve it in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
To aid dissolution, you may gently vortex the solution. If necessary, sonication in a water bath for short periods can be used until the solution is clear.[7][9]
-
Note: It is crucial to use fresh, anhydrous DMSO as moisture can significantly reduce the solubility of this compound.[3]
-
-
Prepare Intermediate Dilutions (Serial Dilution):
-
Pre-warm your complete cell culture medium to 37°C.
-
Perform a serial dilution of your concentrated DMSO stock solution in the pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you can dilute a 10 mM stock solution 1:100 in an intermediate step, and then further dilute that solution 1:10 into your final culture volume.
-
-
Prepare the Final Working Solution:
-
Add the final intermediate dilution to your cell culture plate containing the pre-warmed medium.
-
Ensure rapid and gentle mixing by swirling the plate immediately after adding the compound.
-
Crucially, ensure the final concentration of DMSO in your cell culture wells is at a non-toxic level, typically ≤0.5%. [4][5][6] Always include a vehicle control (media with the same final concentration of DMSO) in your experimental design.
-
Visualizations
Signaling Pathway of this compound
References
- 1. Discovery and preclinical characterization of this compound, a first-in-class NLRP3 agonist with potent antitumor activity in combination with checkpoint blockade - American Chemical Society [acs.digitellinc.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. selleckchem.com [selleckchem.com]
- 4. lifetein.com [lifetein.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound | CAS 2242952-69-6 | Sun-shinechem [sun-shinechem.com]
Technical Support Center: Optimizing BMS-986299 Concentration for In Vitro Experiments
Welcome to the technical support center for BMS-986299. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class, potent, and selective small molecule agonist of the NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome.[1][2][3][4] Its primary mechanism of action is to directly bind to and activate the NLRP3 protein, which then triggers the assembly of the NLRP3 inflammasome complex.[1][2] This multi-protein platform facilitates the auto-activation of caspase-1, which in turn cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms.[1][5] This signaling cascade ultimately leads to an inflammatory response and a form of programmed cell death called pyroptosis.[1]
Q2: What is the reported EC50 for this compound?
A2: The half-maximal effective concentration (EC50) for this compound in activating the NLRP3 inflammasome is reported to be 1.28 µM. This value serves as a useful starting point for designing dose-response experiments.
Q3: In which cell lines can I use this compound?
A3: this compound can be used in any cell line that expresses a functional NLRP3 inflammasome. Commonly used and recommended cell lines include human monocytic cell lines like THP-1 (differentiated into macrophages) and peripheral blood mononuclear cells (PBMCs), as well as primary mouse bone marrow-derived macrophages (BMDMs).
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in dimethyl sulfoxide (DMSO).[6] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[6]
Q5: What is the recommended final concentration of DMSO in my cell culture?
A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.5% (v/v), to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (media with the same final DMSO concentration used for the highest dose of this compound) in all experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low IL-1β secretion after stimulation | Inefficient priming (Signal 1) of the cells. | Optimize the concentration and incubation time of the priming agent (e.g., LPS). A typical starting point is 1 µg/mL of LPS for 3-4 hours.[7] |
| This compound concentration is too low. | Perform a dose-response experiment with a broader range of concentrations, starting from nanomolar to low micromolar (e.g., 10 nM to 10 µM), bracketing the known EC50 of 1.28 µM. | |
| The cell line does not express a functional NLRP3 inflammasome or has a low passage number. | Use a validated cell line known to have a functional NLRP3 inflammasome, such as differentiated THP-1 cells or primary BMDMs. Ensure you are using cells within a consistent and low passage number range.[2] | |
| High background IL-1β secretion in unstimulated controls | Contamination of reagents or cell culture with endotoxins (LPS). | Use endotoxin-free reagents and screen new batches of fetal bovine serum (FBS) for endotoxin levels.[7] |
| Mycoplasma contamination. | Regularly test your cell lines for mycoplasma contamination. | |
| Excessive cell stress. | Ensure optimal cell seeding density and handle cells gently to minimize mechanical stress. | |
| Compound precipitation in cell culture media | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | Perform a serial dilution of your DMSO stock solution into pre-warmed (37°C) cell culture medium with vigorous mixing to ensure rapid and uniform dispersion. |
| Rapid change in solvent polarity. | Prepare an intermediate dilution of the stock solution in the cell culture medium before adding it to the final culture volume. | |
| Inconsistent results between experiments | Variability in cell density or passage number. | Maintain a consistent cell seeding density and use cells within a narrow passage number range for all experiments. |
| Instability of the compound in solution. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[2] | |
| Observed cytotoxicity at expected effective concentrations | Off-target effects of the compound. | Perform a cytotoxicity assay (e.g., LDH release or MTT assay) to determine the cytotoxic concentration range for your specific cell line. If cytotoxicity overlaps with the effective concentration for NLRP3 activation, consider testing for off-target effects on other cellular pathways.[2] |
| High DMSO concentration. | Ensure the final DMSO concentration is below 0.5% and that the vehicle control shows no toxicity. |
Quantitative Data Summary
The following tables provide a summary of expected quantitative data for in vitro experiments with this compound. These values are illustrative and may vary depending on the specific cell line, experimental conditions, and assay readout.
Table 1: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Cell Line | Recommended Starting Concentration Range | Key Readout |
| NLRP3 Inflammasome Activation | Differentiated THP-1 cells, Human PBMCs, Mouse BMDMs | 0.1 µM - 10 µM | IL-1β and IL-18 secretion (ELISA), Caspase-1 activation (Western Blot or activity assay), ASC speck formation (Immunofluorescence) |
| Cytotoxicity Assay | Differentiated THP-1 cells, Human PBMCs, Mouse BMDMs | 1 µM - 50 µM | LDH release, Cell viability (MTT, CellTiter-Glo) |
Table 2: Expected Dose-Dependent IL-1β Secretion in Differentiated THP-1 Cells
| This compound Concentration | Expected Fold Increase in IL-1β Secretion (relative to vehicle control) |
| 0.1 µM | 1.5 - 3 |
| 1 µM | 5 - 10 |
| 5 µM | 15 - 25 |
| 10 µM | 20 - 30 |
Note: These are estimated values based on typical NLRP3 agonist activity and should be confirmed experimentally.
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and IL-1β Secretion Assay in THP-1 Cells
This protocol describes the induction of NLRP3 inflammasome activation in PMA-differentiated THP-1 cells using this compound and the subsequent measurement of IL-1β release.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound
-
DMSO (anhydrous, high-purity)
-
Phosphate-buffered saline (PBS)
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
To differentiate THP-1 cells into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 ng/mL PMA for 24-48 hours.
-
After differentiation, wash the cells twice with fresh, serum-free medium.
-
-
Priming (Signal 1):
-
Prime the differentiated THP-1 cells by incubating them with 1 µg/mL LPS in serum-free medium for 3-4 hours at 37°C.
-
-
This compound Treatment (Signal 2):
-
Prepare serial dilutions of this compound in serum-free medium from your DMSO stock. It is recommended to test a concentration range from 0.1 µM to 10 µM.
-
Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
After the priming step, carefully remove the LPS-containing medium and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for 6-24 hours at 37°C. The optimal incubation time should be determined empirically.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatant for the measurement of secreted IL-1β.
-
Quantify the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Protocol 2: Cytotoxicity Assay (LDH Release)
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Differentiated THP-1 cells (or other relevant cell line)
-
This compound
-
DMSO
-
Serum-free cell culture medium
-
LDH cytotoxicity assay kit
-
96-well cell culture plates
Methodology:
-
Cell Seeding:
-
Seed differentiated THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium. It is advisable to test a concentration range from 1 µM to 50 µM.
-
Include a vehicle control (DMSO) and a positive control for maximum LDH release (e.g., lysis buffer provided with the kit).
-
Replace the culture medium with the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired exposure time (e.g., 24 hours).
-
-
LDH Measurement:
-
Following incubation, measure the LDH activity in the cell culture supernatant using an LDH cytotoxicity assay kit according to the manufacturer's protocol.
-
Visualizations
Caption: NLRP3 inflammasome signaling pathway activated by this compound.
Caption: A typical experimental workflow for assessing this compound activity.
Caption: A logical approach to troubleshooting low IL-1β secretion.
References
- 1. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Discovery and preclinical characterization of this compound, a first-in-class NLRP3 agonist with potent antitumor activity in combination with checkpoint blockade - American Chemical Society [acs.digitellinc.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: BMS-986299 In Vivo Delivery and Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the NLRP3 agonist BMS-986299 in in vivo experiments. The information is tailored for scientists and drug development professionals to address common challenges encountered during formulation, delivery, and efficacy assessment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class, small molecule agonist of the NOD-, LRR-, and pyrin-domain containing 3 (NLRP3) inflammasome.[1][2] By binding to and activating NLRP3, it triggers the assembly of the inflammasome complex, leading to the activation of caspase-1. Activated caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms, IL-1β and IL-18.[2] This cascade enhances adaptive immune and T-cell memory responses, which can contribute to its antitumor activity.[1][2]
Q2: What administration routes have been used for this compound in preclinical in vivo studies?
A2: Preclinical studies in animal models have utilized both intravenous (IV) and intratumoral (IT) administration of this compound.[1] While IV administration was well-tolerated, intratumoral delivery has been shown to induce a more robust systemic antitumor T-cell response and immunological memory.[1] In clinical trials, this compound has been administered intratumorally.
Q3: What is a recommended formulation for in vivo delivery of this compound?
A3: A commonly used vehicle for the in vivo delivery of this compound and other poorly soluble small molecules is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This formulation has been reported to achieve a solubility of at least 2.5 mg/mL for this compound, resulting in a clear solution suitable for injection.
Q4: What are the expected immunological effects of this compound in vivo?
A4: In vivo, this compound is expected to induce a pro-inflammatory tumor microenvironment. This includes the production of IL-1β and IL-18, maturation of dendritic cells, and enhanced activation and infiltration of T cells, including cytotoxic T lymphocytes (CTLs) and CD4+ T cells, into the tumor.[1][2] A notable increase in serum levels of IL-1β, IL-6, and G-CSF has been observed in clinical studies following intratumoral administration.
Q5: Has this compound shown efficacy as a monotherapy in preclinical models?
A5: While this compound can induce immunological changes as a monotherapy, its antitumor efficacy is significantly enhanced when used in combination with immune checkpoint inhibitors (CPIs), such as anti-PD-1 or anti-CTLA-4 antibodies.[1] Preclinical studies have demonstrated that this combination leads to improved survival and durable immunological memory in solid tumor models.[1] In a Phase I clinical trial, no significant antitumor activity was observed with this compound monotherapy.
Troubleshooting Guides
Issue 1: Poor Solubility and Formulation Instability
Symptoms:
-
Precipitation of this compound in the formulation vehicle during preparation or upon storage.
-
Inconsistent drug concentration in prepared batches.
-
Difficulty achieving the desired final concentration.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inadequate Dissolution | Ensure this compound is fully dissolved in DMSO before adding other co-solvents. Gentle warming and vortexing can aid dissolution. Prepare the formulation fresh before each use. |
| Incorrect Order of Solvent Addition | Add the solvents sequentially as outlined in the experimental protocol. A common order is to first dissolve the compound in DMSO, followed by the addition of PEG300, then Tween-80, and finally saline. |
| Low-Quality Reagents | Use high-purity, anhydrous DMSO as it is hygroscopic and absorbed water can reduce the solubility of hydrophobic compounds. Ensure all other vehicle components are of a high grade. |
| Storage Issues | Store the prepared formulation appropriately. For short-term storage, keep it at 2-8°C. For longer-term storage, consult stability studies, though fresh preparation is always recommended for in vivo experiments. |
Issue 2: Inconsistent or Lack of Efficacy in Animal Models
Symptoms:
-
No significant difference in tumor growth between the this compound-treated group and the vehicle control group.
-
High variability in tumor response within the same treatment group.
-
Lack of expected immunological changes (e.g., no increase in inflammatory cytokines or T-cell infiltration).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Route of Administration | For solid tumors, intratumoral (IT) injection is often more effective than systemic administration for inducing a local anti-tumor immune response. If using systemic routes, consider optimizing the dose and schedule. |
| Inaccurate Intratumoral Injection | Inaccurate injection can lead to leakage of the compound outside the tumor or delivery into necrotic areas. Use of ultrasound guidance can improve accuracy. Employing needles with side-ports may also improve distribution within the tumor. |
| Poor Drug Distribution within the Tumor | The dense stroma of some tumors can limit drug diffusion. Consider strategies to enhance distribution, such as dividing the dose into multiple injections at different sites within the tumor. |
| Insufficient Dose or Dosing Frequency | The dose and frequency of administration may need to be optimized for your specific tumor model. Conduct a dose-response study to determine the optimal therapeutic window. |
| Tumor Model Resistance | The selected tumor model may be inherently resistant to NLRP3-mediated immune activation. Ensure the tumor model has a competent immune system and expresses the necessary downstream signaling components. |
| Lack of Combination Therapy | This compound shows significantly better efficacy in combination with checkpoint inhibitors. If not already doing so, consider combining it with an anti-PD-1 or anti-CTLA-4 antibody. |
Data Presentation
Table 1: Summary of Preclinical In Vivo Findings for this compound
| Parameter | Route of Administration | Finding | Combination Therapy | Reference |
| Antitumor Efficacy | Intratumoral | Enhanced antitumor activity and durable immunological memory. | Checkpoint Inhibitors (anti-PD-1, anti-CTLA-4) | [1] |
| Immune Cell Infiltration | Intratumoral | Increased tumor-infiltrating CTLs and CD4+ T cells. | Not specified | |
| Cytokine Production | Intratumoral | Increased production of IL-1β and IL-18. | Not specified | [2] |
| Systemic Exposure | Intratumoral | Dose-dependent increases in systemic exposure. | Not applicable | |
| Safety/Tolerability | Intravenous | Well-tolerated in tumor-free animals. | Not applicable | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Procedure:
-
Prepare Stock Solution: Accurately weigh the required amount of this compound powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution by vortexing and, if necessary, gentle warming.
-
Prepare Vehicle Mixture: In a sterile tube, prepare the vehicle mixture by combining PEG300, Tween-80, and saline in the appropriate ratios. For the final 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline formulation, you will mix 4 parts PEG300, 0.5 parts Tween-80, and 4.5 parts saline.
-
Final Formulation: Add the required volume of the this compound stock solution to the vehicle mixture to achieve the desired final concentration and a final DMSO concentration of 10%. For example, to prepare 1 mL of a 2.5 mg/mL solution, add 100 µL of a 25 mg/mL this compound stock in DMSO to a mixture of 400 µL PEG300, 50 µL Tween-80, and 450 µL saline.
-
Mixing: Vortex the final solution thoroughly to ensure homogeneity. The final formulation should be a clear solution.
-
Sterilization: If necessary, filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Use the formulation immediately after preparation. If short-term storage is necessary, store at 2-8°C and protect from light.
Protocol 2: Intratumoral Administration in a Murine Model
Materials:
-
Tumor-bearing mice (e.g., syngeneic models like CT26 or B16)
-
Prepared this compound formulation
-
Insulin syringes with a 28-30 gauge needle
-
Anesthesia (e.g., isoflurane)
-
Calipers for tumor measurement
Procedure:
-
Animal Preparation: Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Tumor Measurement: Measure the tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Dose Calculation: Calculate the volume of the this compound formulation to be injected based on the desired dose and the concentration of the formulation. The injection volume should be appropriate for the tumor size to avoid excessive pressure and leakage (typically 20-50 µL for a 100-200 mm³ tumor).
-
Injection: Gently insert the needle into the center of the tumor. Slowly inject the formulation over 30-60 seconds to allow for even distribution and minimize leakage.
-
Needle Withdrawal: After the injection is complete, wait for a few seconds before slowly withdrawing the needle to prevent the formulation from leaking out of the injection tract.
-
Monitoring: Monitor the animal for any adverse reactions and for recovery from anesthesia.
-
Repeat Dosing: Repeat the administration as per the experimental schedule.
Visualizations
Caption: Signaling pathway of this compound activation of the NLRP3 inflammasome.
Caption: General experimental workflow for in vivo efficacy studies of this compound.
Caption: A logical approach to troubleshooting inconsistent in vivo efficacy results.
References
- 1. Phase I study of this compound, an NLRP3 agonist, as monotherapy and in combination with nivolumab and ipilimumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and preclinical characterization of this compound, a first-in-class NLRP3 agonist with potent antitumor activity in combination with checkpoint blockade - American Chemical Society [acs.digitellinc.com]
Potential off-target effects of the NLRP3 agonist BMS-986299
Welcome to the technical support center for the NLRP3 agonist, BMS-986299. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a first-in-class, potent and selective agonist of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome.[1] Its primary mechanism of action is to directly bind to and activate the NLRP3 protein, which triggers the assembly of the NLRP3 inflammasome complex. This multi-protein platform leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature and secreted forms, IL-1β and IL-18.[1][2] This process also induces a form of inflammatory cell death known as pyroptosis.[2] In the context of immuno-oncology, the release of these cytokines is intended to enhance anti-tumor immune responses.[1][2]
Q2: What is the reported potency of this compound?
A2: this compound has a reported half-maximal effective concentration (EC50) of 1.28 μM for NLRP3 inflammasome activation.[3]
Q3: What are the known on-target effects of this compound from clinical trials?
A3: In a Phase I clinical trial in patients with advanced solid tumors, the most common treatment-related adverse events were consistent with the on-target activation of the NLRP3 inflammasome. These included Grade 1-2 fever (70% of patients), neutrophilia (36%), and leukocytosis (33%).[4][5] Dose-dependent increases in serum IL-1β, G-CSF, and IL-6 were also observed, further confirming on-target engagement.[2][4]
Q4: What are the potential off-target effects or serious adverse events associated with this compound?
A4: While specific preclinical off-target screening data (e.g., kinome scans, broad panel receptor screening) for this compound are not publicly available, the Phase I clinical trial reported some serious adverse events. These included one case of Grade 4 interstitial nephritis and one case of Grade 3 hepatotoxicity and Grade 3 colitis.[4][5] It is currently unclear whether these events represent exaggerated on-target pharmacologic effects of sustained NLRP3 activation or are due to direct off-target activities of the compound. Researchers should be mindful of these potential toxicities in their experimental models.
Q5: How should I prepare and store this compound stock solutions?
A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.[3][6] For in vitro experiments, it is crucial to use high-quality, anhydrous DMSO, as the compound's solubility can be affected by moisture.[6] Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[3] For in vivo studies, specific formulation protocols are available and may involve co-solvents such as PEG300, Tween-80, and saline.[3]
Troubleshooting Guides
Issue 1: No or low activation of the NLRP3 inflammasome (e.g., low IL-1β secretion).
| Potential Cause | Recommended Solution |
| Suboptimal concentration of this compound | Perform a dose-response experiment with a range of concentrations around the reported EC50 of 1.28 μM (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your specific cell type and experimental conditions. |
| Ineffective priming of cells (Signal 1) | For most cell types (e.g., macrophages), a priming step is required to upregulate the expression of NLRP3 and pro-IL-1β. Ensure robust priming with an agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) before adding this compound. Confirm priming by measuring pro-IL-1β levels via Western blot. |
| Cell line issues | The cell line used may not express all the necessary components of the NLRP3 inflammasome (NLRP3, ASC, Caspase-1). Use a validated cell line known to have a functional NLRP3 inflammasome (e.g., THP-1, bone marrow-derived macrophages). |
| Compound degradation | Prepare fresh stock solutions of this compound. Ensure proper storage of stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Issue 2: High background signal in control wells.
| Potential Cause | Recommended Solution |
| DMSO toxicity | The concentration of DMSO used as a vehicle may be too high. Ensure the final DMSO concentration in the cell culture is low (typically ≤ 0.5%) and consistent across all wells, including controls. |
| LPS contamination | Reagents and consumables may be contaminated with endotoxin (LPS), leading to non-specific inflammasome activation. Use endotoxin-free reagents and plasticware. |
| Cell stress | High cell density, nutrient depletion, or prolonged incubation times can cause cell stress and non-specific cytokine release. Optimize cell seeding density and ensure proper cell culture conditions. |
Issue 3: Inconsistent results between experiments.
| Potential Cause | Recommended Solution |
| Variability in cell priming/activation | Inconsistent timing or concentration of the priming agent (e.g., LPS) can lead to variable inflammasome activation. Standardize priming protocols, including incubation time and reagent concentrations. |
| Cell passage number | The responsiveness of cell lines can change with high passage numbers. Use cells within a consistent and low passage number range for all experiments. |
| Reagent variability | Different lots of reagents (e.g., LPS, antibodies for ELISA) can have varying potency. Test new lots of critical reagents to ensure consistency. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| EC50 (NLRP3 Activation) | 1.28 μM | [3] |
Table 2: Clinically Observed Treatment-Related Adverse Events (Phase I)
| Adverse Event | Grade | Incidence | Reference |
| Fever | 1-2 | 70% | [4][5] |
| Neutrophilia | 1-2 | 36% | [4][5] |
| Leukocytosis | 1-2 | 33% | [4][5] |
| Interstitial Nephritis | 4 | One case | [4][5] |
| Hepatotoxicity | 3 | One case | [4][5] |
| Colitis | 3 | One case | [4][5] |
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and IL-1β Measurement
This protocol describes the use of this compound to activate the NLRP3 inflammasome in human monocytic THP-1 cells and measure the subsequent release of IL-1β.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound
-
DMSO (anhydrous)
-
Opti-MEM I Reduced Serum Medium
-
Human IL-1β ELISA kit
Procedure:
-
Cell Differentiation:
-
Seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in RPMI-1640 with 10% FBS.
-
Differentiate the cells into macrophage-like cells by adding PMA to a final concentration of 100 ng/mL and incubating for 48-72 hours.
-
After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.
-
-
Priming (Signal 1):
-
Prime the differentiated THP-1 cells by replacing the medium with fresh RPMI-1640 containing 1 µg/mL of LPS.
-
Incubate for 3-4 hours at 37°C in a 5% CO2 incubator.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in Opti-MEM I. The final DMSO concentration should be kept below 0.5%.
-
After the LPS priming, carefully remove the medium and wash the cells once with sterile PBS.
-
Add the diluted this compound or vehicle control (Opti-MEM I with the same concentration of DMSO) to the cells.
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
After incubation, collect the cell culture supernatants.
-
Centrifuge the supernatants at 300 x g for 5 minutes to pellet any detached cells.
-
-
IL-1β Measurement:
-
Quantify the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Mandatory Visualizations
References
- 1. Discovery and preclinical characterization of this compound, a first-in-class NLRP3 agonist with potent antitumor activity in combination with checkpoint blockade - American Chemical Society [acs.digitellinc.com]
- 2. Phase I study of this compound, an NLRP3 agonist, as monotherapy and in combination with nivolumab and ipilimumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phase I study of this compound, an NLRP3 agonist, as monotherapy and in combination with nivolumab and ipilimumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Phase I Study of this compound, an NLRP3 Agonist, As Monotherapy and in C" by Blessie E Nelson, Shaun O'Brien et al. [digitalcommons.library.tmc.edu]
- 6. selleckchem.com [selleckchem.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NLRP3 agonist, BMS-986299. The information provided is intended to help manage potential cytotoxicity and optimize experimental outcomes in a cell culture setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class, potent agonist of the NOD-, LRR-, and pyrin domain-containing 3 (NLRP3) inflammasome.[1] Its mechanism of action involves binding to and activating the NLRP3 protein, which is a key component of the innate immune system.[1] This activation triggers the assembly of the NLRP3 inflammasome complex, leading to the maturation and secretion of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] These cytokines can enhance adaptive immune responses and promote anti-tumor activity.[1]
Q2: In which cell lines can I use this compound?
A2: this compound is effective in cell lines that express the necessary components of the NLRP3 inflammasome. Commonly used and relevant cell lines for studying NLRP3 activation include:
-
Human monocytic cell lines: THP-1 (often differentiated into macrophage-like cells with PMA).
-
Primary immune cells: Human peripheral blood mononuclear cells (PBMCs) and mouse bone marrow-derived macrophages (BMDMs).
It is crucial to verify NLRP3 expression and functionality in your chosen cell line before initiating experiments.
Q3: What is the recommended working concentration for this compound in cell culture?
A3: The optimal working concentration of this compound will vary depending on the cell type and the specific experimental endpoint. Based on available data, the EC50 (half-maximal effective concentration) for this compound is approximately 1.28 μM.[2] A common starting point for in vitro experiments is around 1 μM.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: What are the potential causes of cytotoxicity when using this compound?
A4: Cytotoxicity associated with this compound in cell culture can arise from several factors:
-
Pyroptosis: As an NLRP3 agonist, this compound can induce a form of inflammatory programmed cell death called pyroptosis. This is a normal downstream consequence of inflammasome activation.
-
Off-target effects: At high concentrations, small molecule compounds can sometimes exhibit off-target effects that may lead to cytotoxicity.
-
Cell line sensitivity: Different cell lines will have varying sensitivities to NLRP3 activation and subsequent inflammatory responses.
-
Experimental conditions: Factors such as cell density, passage number, and the presence of other stimuli (e.g., LPS for priming) can influence the cytotoxic response.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High levels of cell death observed at expected active concentrations. | The observed cell death may be due to pyroptosis, a natural consequence of NLRP3 inflammasome activation. | - Confirm that the cell death is indeed pyroptosis by using specific markers (e.g., Caspase-1 activation, GSDMD cleavage).- Include a negative control (e.g., an inactive analogue of the compound if available) to distinguish between on-target pyroptosis and off-target cytotoxicity.- If the goal is to study cytokine release without inducing widespread cell death, consider using shorter incubation times or lower concentrations of this compound. |
| Inconsistent results between experiments. | - Variability in cell health, passage number, or density.- Inconsistent priming step (if used).- Instability of this compound in culture medium. | - Use cells within a consistent and low passage number range.- Ensure cells are in the exponential growth phase at the start of the experiment.- Standardize the priming step (e.g., LPS concentration and incubation time).- Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. |
| No or low activation of the NLRP3 inflammasome. | - The chosen cell line does not express functional NLRP3 inflammasome components.- Inadequate priming of the cells.- The concentration of this compound is too low. | - Confirm NLRP3 expression in your cell line via Western blot or qPCR.- Ensure proper priming of the cells with an agent like LPS before adding this compound.- Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. |
| High background signal in cytotoxicity assays. | - Contamination of reagents or cell culture (e.g., mycoplasma).- The assay itself is causing cytotoxicity. | - Use fresh, sterile reagents and maintain aseptic cell culture techniques.- Regularly test for mycoplasma contamination.- Include appropriate controls for the cytotoxicity assay, such as a vehicle-only control and a positive control for cell death. |
Quantitative Data
Publicly available quantitative data on the cytotoxicity of this compound across a wide range of cell lines is limited. The following table summarizes the currently available information. Researchers are strongly encouraged to perform their own dose-response experiments to determine the optimal and cytotoxic concentrations for their specific cell models.
| Cell Line | Compound | Parameter | Value | Reference |
| Not specified | This compound | EC50 | 1.28 μM | [2] |
| Primary Neonatal Rat Ventricular Cardiomyocytes (PNRCMs) | This compound | Cytotoxicity | Low toxicity observed in a range of 1-1000 μM | [2] |
Experimental Protocols
General Protocol for In Vitro NLRP3 Inflammasome Activation with this compound
This protocol provides a general framework for activating the NLRP3 inflammasome in a suitable cell line (e.g., PMA-differentiated THP-1 cells or BMDMs).
Materials:
-
NLRP3-expressing cells (e.g., THP-1 monocytes)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS)
-
This compound
-
Assay reagents for measuring endpoints (e.g., IL-1β ELISA kit, cytotoxicity assay kit)
Procedure:
-
Cell Seeding and Differentiation (for THP-1 cells):
-
Seed THP-1 monocytes in a multi-well plate at a suitable density.
-
Differentiate the cells into macrophage-like cells by treating with PMA (e.g., 25-100 ng/mL) for 24-48 hours.
-
After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours.
-
-
Priming (Signal 1):
-
Prime the cells with LPS (e.g., 100 ng/mL to 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
-
This compound Treatment (Signal 2):
-
Prepare a dose-response range of this compound in cell culture medium. A starting range of 0.1 µM to 10 µM is recommended.
-
Remove the LPS-containing medium and add the medium with the different concentrations of this compound.
-
Incubate for the desired time period (e.g., 1-24 hours), depending on the endpoint being measured.
-
-
Endpoint Analysis:
-
Collect the cell culture supernatant to measure secreted cytokines like IL-1β using an ELISA kit.
-
Assess cytotoxicity using a suitable assay, such as an LDH release assay or a live/dead cell stain.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for troubleshooting cytotoxicity.
References
How to assess BMS-986299 stability in solution
This guide provides researchers, scientists, and drug development professionals with essential information for assessing the stability of the NLRP3 agonist, BMS-986299, in solution. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-in-class, small molecule agonist for the NOD-, LRR-, and pyrin domain-containing 3 (NLRP3) inflammasome.[1][2][3][4] Upon administration, it binds to and activates NLRP3, which promotes the maturation and secretion of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18.[3][5] This activation can enhance adaptive immune responses and T-cell memory, making it a subject of investigation for immunomodulatory and antineoplastic activities, particularly in combination with checkpoint inhibitors for treating advanced solid tumors.[3][6][7]
Caption: this compound signaling pathway via NLRP3 inflammasome activation.
Q2: What are the recommended solvents for preparing this compound solutions?
The solubility of this compound can vary. It is crucial to use high-purity, fresh solvents, as contaminants or absorbed moisture can affect solubility and stability.[1][8] For instance, using fresh DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[8]
| Solvent | Concentration | Notes | Reference |
| DMSO | ~33-70 mg/mL (~95-200 mM) | May require sonication to fully dissolve. Use fresh, anhydrous DMSO.[1][8] | [1][2][8] |
| Water | ~9-17 mg/mL | Solubility is lower than in DMSO. | [2][8] |
| Ethanol | Insoluble | Not a recommended solvent. | [8] |
| 5% Dextrose | Not specified | Used as a vehicle for intra-tumoral injection in a clinical study.[5] | [5] |
Q3: What are the recommended storage conditions for this compound as a solid and in solution?
Proper storage is critical to maintain the integrity of the compound. For solutions, it is highly recommended to prepare single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[1][8]
| Form | Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1][2] |
| 4°C | 2 years | [1][2] | |
| In Solvent | -80°C | 6 months - 1 year | [1][2][8] |
| -20°C | 1 month | [1][2][8] |
Q4: What factors can degrade this compound in solution?
While specific degradation pathways for this compound are not detailed in publicly available literature, general factors known to affect small molecule stability include:
-
pH: Extreme pH values can catalyze hydrolysis of susceptible functional groups.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to UV or visible light can cause photodegradation. Photostability studies are a standard part of drug stability testing.[9]
-
Oxidation: Dissolved oxygen or oxidizing agents in the solvent can lead to oxidative degradation.
-
Freeze-Thaw Cycles: Repeated cycling can lead to precipitation or degradation.[1][8]
Troubleshooting Guides
Issue: My this compound solution appears cloudy or has visible precipitates.
This issue often points to solubility limits being exceeded or the compound precipitating out of solution due to improper storage or handling.
Caption: Troubleshooting workflow for precipitation issues.
Issue: I suspect my this compound solution has degraded and want to check its purity.
The most reliable method to assess the purity and concentration of a small molecule solution is High-Performance Liquid Chromatography (HPLC).
-
Visual Inspection: Check for any color changes in the solution.
-
pH Measurement: Measure the pH of the solution if it is aqueous, as a significant shift could indicate degradation.
-
Analytical Confirmation: The primary method for stability testing is HPLC.[10] A stability-indicating HPLC method can separate the intact this compound from any potential degradation products. Comparing the chromatogram of a stored sample to that of a freshly prepared standard will reveal any new peaks (degradants) or a decrease in the area of the main peak (loss of parent compound).
Experimental Protocols
Protocol 1: General Workflow for a Solution Stability Study
This workflow outlines the key steps for systematically evaluating the stability of this compound under various conditions.
Caption: Experimental workflow for a this compound solution stability study.
Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization will be required.
Objective: To quantify the amount of intact this compound and detect the formation of any degradation products over time.
Materials:
-
This compound reference standard
-
Stored this compound solution samples
-
HPLC-grade solvents (e.g., Acetonitrile, Methanol)
-
HPLC-grade water
-
HPLC-grade buffers/additives (e.g., Formic Acid, Ammonium Acetate)
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
Appropriate HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)
Procedure:
-
Standard Preparation: Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to a known concentration within the linear range of the detector. This is your T=0 reference standard.
-
Sample Preparation: At each stability time point, retrieve an aliquot of the test solution. If necessary, dilute it with the mobile phase to the same target concentration as the standard.
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and the prepared samples.
-
Run the analysis using the defined method. A PDA detector is recommended to evaluate peak purity and identify the optimal wavelength for quantification.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the fresh standard.
-
Integrate the area of the this compound peak and any new peaks that appear in the chromatograms of the stored samples.
-
Calculate the percentage of this compound remaining relative to the T=0 sample.
-
Report the area of any new peaks as a percentage of the total peak area to quantify degradation products.
-
Example HPLC Parameters (To be optimized):
| Parameter | Suggested Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 15-20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30-40°C |
| Injection Vol | 5-10 µL |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or λmax) |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Discovery and preclinical characterization of this compound, a first-in-class NLRP3 agonist with potent antitumor activity in combination with checkpoint blockade - American Chemical Society [acs.digitellinc.com]
- 4. This compound | C18H19N7O | CID 137498152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phase I study of this compound, an NLRP3 agonist, as monotherapy and in combination with nivolumab and ipilimumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Overcoming resistance to BMS-986299 in tumor models
Welcome to the technical support center for BMS-986299. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in tumor models and overcoming potential challenges. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a first-in-class, potent agonist of the NOD-, LRR-, and pyrin domain-containing 3 (NLRP3) inflammasome.[1][2] Upon binding to and activating NLRP3, it triggers the assembly of the inflammasome complex, leading to the maturation and secretion of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2] These cytokines enhance adaptive immune and T-cell memory responses, promote the maturation of dendritic cells, and increase the activation of T cells, thereby aiming to convert an immunosuppressive tumor microenvironment into an immunostimulatory one.[1][2][3]
Q2: What is the rationale for using this compound in combination with immune checkpoint inhibitors (ICIs)?
A2: While many tumors are resistant to immune checkpoint inhibitors (ICIs) due to an immunosuppressive microenvironment, this compound can help overcome this resistance.[1][3][4] By activating the NLRP3 inflammasome, this compound promotes inflammation within the tumor, leading to increased infiltration and activation of immune effector cells.[3] This modulation of the tumor microenvironment can sensitize previously unresponsive tumors to the effects of ICIs such as nivolumab (anti-PD-1) and ipilimumab (anti-CTLA-4).[3] Preclinical and clinical studies have shown that the combination of this compound with ICIs can lead to enhanced antitumor activity and durable immunological memory.[1][3]
Q3: Does this compound show efficacy as a monotherapy?
A3: In a phase I clinical study, intratumoral this compound monotherapy did not result in notable antitumor activity.[2][5][6][7] However, it did lead to dose-dependent increases in systemic exposure and target engagement, as evidenced by increased serum levels of IL-1β, G-CSF, and IL-6, as well as an increase in tumor-infiltrating lymphocytes (CTLs and CD4+ TILs).[5][6][7] The primary value of this compound appears to be in its synergistic effects when combined with other immunotherapies.[8][9]
Troubleshooting Guide
This guide addresses potential scenarios of suboptimal response or resistance to this compound in tumor models.
Scenario 1: Limited or no tumor regression observed with this compound and ICI combination therapy.
| Potential Cause | Troubleshooting/Investigative Strategy |
| Insufficient NLRP3 Expression in the Tumor Microenvironment | - Validate NLRP3 Expression: Perform immunohistochemistry (IHC) or western blotting on tumor biopsies to confirm the presence of NLRP3 in tumor cells or infiltrating immune cells. - Select Appropriate Models: Utilize tumor models known to have baseline NLRP3 expression. |
| Presence of a Highly Immunosuppressive Tumor Microenvironment | - Characterize Immune Cell Infiltrate: Use flow cytometry or multiplex IHC to analyze the composition of the tumor microenvironment. High levels of myeloid-derived suppressor cells (MDSCs) or regulatory T cells (Tregs) may inhibit the anti-tumor immune response. - Consider Combination with MDSC- or Treg-Targeting Agents: Explore the addition of agents that can deplete or inhibit the function of these immunosuppressive cell populations. |
| Downregulation of Antigen Presentation Machinery | - Assess MHC Class I Expression: Analyze tumor cells for the expression of MHC class I molecules. Downregulation can prevent T-cell recognition. - Consider Therapies to Upregulate MHC: Investigate the use of agents, such as interferons, that can increase MHC expression on tumor cells. |
| Tumor-Intrinsic Resistance to Apoptosis | - Evaluate Apoptotic Pathways: Assess the expression of pro- and anti-apoptotic proteins in tumor cells. - Combine with Pro-apoptotic Agents: Consider the addition of therapies that can overcome resistance to apoptosis (e.g., BH3 mimetics). |
Scenario 2: Initial tumor response followed by relapse (acquired resistance).
| Potential Cause | Troubleshooting/Investigative Strategy |
| Development of Escape Mutants | - Genomic Sequencing: Perform whole-exome or targeted sequencing on pre-treatment and relapsed tumor samples to identify mutations in genes involved in antigen presentation (e.g., B2M), interferon signaling (e.g., JAK1/2), or the NLRP3 pathway itself. |
| Emergence of an Immunosuppressive Phenotype | - Re-characterize the Tumor Microenvironment: Analyze the immune infiltrate of relapsed tumors to identify changes in the composition and function of immune cells. There may be an increase in immunosuppressive populations. |
| Altered Cytokine Signaling | - Profile Cytokine and Chemokine Levels: Measure the levels of a broad panel of cytokines and chemokines in the tumor microenvironment and systemically to identify any shifts that may contribute to an immunosuppressive state. |
Quantitative Data Summary
Table 1: Clinical Response in Phase I Study of this compound in Combination with Nivolumab and Ipilimumab
| Cancer Type | Objective Response Rate (ORR) | Details of Partial Responses (PRs) |
| Advanced Solid Tumors (Overall) | 10% | Confirmed PRs observed in TNBC, hormone receptor-positive, HER2-negative breast cancer, and cutaneous squamous cell carcinoma.[2][5][6][7] |
Table 2: Pharmacodynamic Effects of Intratumoral this compound Monotherapy
| Biomarker | Observation | Dose Dependency |
| Tumor CTLs | 67% increase | Dose-dependent |
| CD4+ TILs | 63% increase | Dose-dependent |
| Serum IL-1β, G-CSF, IL-6 | Notable increases (above twofold at doses >2000 µg) | Dose-dependent |
Experimental Protocols
Protocol 1: In Vivo Murine Tumor Model for Assessing this compound Efficacy
-
Cell Line and Animal Model:
-
Select a syngeneic murine tumor cell line (e.g., CT26 colon carcinoma, MC38 colon adenocarcinoma) appropriate for the research question.
-
Use immunocompetent mice (e.g., BALB/c or C57BL/6) compatible with the chosen cell line.
-
-
Tumor Implantation:
-
Inject a predetermined number of tumor cells (e.g., 1 x 10^6) subcutaneously into the flank of the mice.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
-
Treatment Groups:
-
Randomize mice into treatment groups:
-
Vehicle control
-
This compound monotherapy
-
Immune checkpoint inhibitor (e.g., anti-PD-1) monotherapy
-
This compound and ICI combination therapy
-
-
-
Drug Administration:
-
Administer this compound intratumorally at the desired dose and schedule.
-
Administer ICIs intraperitoneally as per established protocols.
-
-
Monitoring and Endpoints:
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Monitor animal body weight and overall health.
-
At the end of the study, collect tumors and spleens for downstream analysis (e.g., flow cytometry, IHC).
-
Protocol 2: Flow Cytometric Analysis of Tumor-Infiltrating Immune Cells
-
Tumor Digestion:
-
Excise tumors and mince them into small pieces.
-
Digest the tumor tissue using an enzymatic cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.
-
-
Cell Staining:
-
Stain the single-cell suspension with a panel of fluorescently labeled antibodies to identify different immune cell populations (e.g., CD8+ T cells, CD4+ T cells, Tregs, MDSCs, macrophages).
-
Include a viability dye to exclude dead cells from the analysis.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentages and absolute numbers of different immune cell populations within the tumor.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for suboptimal response.
References
- 1. The critical role of NLRP3 in drug resistance of cancers: Focus on the molecular mechanisms and possible therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and preclinical characterization of this compound, a first-in-class NLRP3 agonist with potent antitumor activity in combination with checkpoint blockade - American Chemical Society [acs.digitellinc.com]
- 3. Phase I study of this compound, an NLRP3 agonist, as monotherapy and in combination with nivolumab and ipilimumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Phase I study of this compound, an NLRP3 agonist, as monotherapy and in combination with nivolumab and ipilimumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Breaking the barriers: Overcoming cancer resistance by targeting the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
Technical Support Center: Interpreting Dose-Response Curves for BMS-986299
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NLRP3 agonist, BMS-986299. Our goal is to assist you in accurately interpreting dose-response curves and troubleshooting common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class, potent, and selective small molecule agonist of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome.[1][2][3] Its primary mechanism of action involves binding to and activating the NLRP3 protein, which triggers the assembly of the inflammasome complex. This multi-protein platform then leads to the activation of caspase-1, which in turn cleaves the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, secreted forms.[3][4] This signaling cascade is a key component of the innate immune response.
Q2: What is a typical dose-response curve for this compound in an in vitro setting?
A2: A typical dose-response curve for this compound will be sigmoidal, showing a concentration-dependent increase in NLRP3 inflammasome activation. The response, often measured as the amount of secreted IL-1β or IL-18, will be low at baseline, increase sharply over a specific concentration range, and then plateau as the maximum effect is reached.
Q3: What are the key parameters to look for in a this compound dose-response curve?
A3: The two primary parameters to determine from a dose-response curve are:
-
EC50 (Half-maximal effective concentration): The concentration of this compound that produces 50% of the maximal response. For this compound, the reported EC50 for NLRP3 inflammasome activation is approximately 1.28 µM.[2]
-
Emax (Maximum effect): The maximum level of response observed, which indicates the efficacy of the compound in the specific assay system.
Q4: I am observing a non-monotonic (e.g., U-shaped or inverted U-shaped) dose-response curve with this compound. Is this expected?
A4: While non-monotonic dose-response curves can occur with some biological stimuli, there are no specific reports in the reviewed literature describing this phenomenon for this compound. However, several factors could potentially lead to such a curve shape:
-
Cytotoxicity at high concentrations: At very high doses, the compound may induce cell death, leading to a decrease in the measured response. It is crucial to perform a parallel cytotoxicity assay (e.g., LDH or MTT assay) to assess cell viability across the tested concentration range.
-
Off-target effects: At higher concentrations, the compound might engage with other cellular targets, leading to complex biological responses that could alter the expected sigmoidal curve.
-
Assay artifacts: Issues such as compound precipitation at high concentrations or interference with the detection method can also lead to anomalous results.
If you observe a non-monotonic dose-response, it is essential to systematically troubleshoot your experimental setup.
Data Presentation
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell System | Reference |
| EC50 | 1.28 µM | Not specified in the available abstract | [2] |
Table 2: Illustrative In Vitro Dose-Response Data for this compound
This table provides a representative example of a dose-response experiment based on the known EC50. Actual results may vary depending on the experimental conditions.
| This compound Conc. (µM) | % IL-1β Release (Normalized to Max) |
| 0.01 | 2% |
| 0.1 | 10% |
| 0.5 | 28% |
| 1.0 | 45% |
| 1.28 | 50% |
| 2.5 | 68% |
| 5.0 | 85% |
| 10.0 | 95% |
| 20.0 | 98% |
Table 3: In Vivo Dose-Dependent Pharmacodynamic Effects of Intratumoral this compound (from Phase I Clinical Trial NCT03444753)
| Dose | Observed Effect | Reference |
| >2000 µg | > Two-fold increase in serum IL-1β, G-CSF, and IL-6 | [1][5] |
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation Assay using THP-1 cells
This protocol describes the measurement of this compound-induced IL-1β secretion in the human monocytic cell line THP-1.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound
-
Opti-MEM I Reduced Serum Medium
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Methodology:
-
Cell Differentiation:
-
Seed THP-1 cells at a density of 2.5 x 10^5 cells/well in a 96-well plate.
-
Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 24-48 hours.
-
After differentiation, wash the cells twice with fresh, serum-free medium.
-
-
Priming (Signal 1):
-
Prime the differentiated THP-1 cells by incubating with 1 µg/mL LPS in serum-free medium for 3-4 hours at 37°C and 5% CO2.
-
-
This compound Treatment (Activation - Signal 2):
-
Prepare serial dilutions of this compound in Opti-MEM I medium. A suggested concentration range is 0.1 µM to 50 µM to encompass the EC50.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
After the priming step, carefully remove the LPS-containing medium and add the medium containing the different concentrations of this compound.
-
Incubate for 6-24 hours at 37°C and 5% CO2. The optimal incubation time should be determined empirically.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatant for the measurement of secreted IL-1β.
-
Quantify the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
(Optional) The remaining cells can be lysed to perform a Western blot for cleaved caspase-1 or an LDH assay to assess cytotoxicity.
-
Mandatory Visualization
Caption: Canonical NLRP3 Inflammasome Activation Pathway.
References
- 1. Phase I study of this compound, an NLRP3 agonist, as monotherapy and in combination with nivolumab and ipilimumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and preclinical characterization of this compound, a first-in-class NLRP3 agonist with potent antitumor activity in combination with checkpoint blockade - American Chemical Society [acs.digitellinc.com]
- 4. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Variability in BMS-986299 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the first-in-class NLRP3 agonist, BMS-986299, in animal studies. Our goal is to help you minimize experimental variability and ensure robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective agonist of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome.[1] By activating the NLRP3 inflammasome, this compound triggers a pro-inflammatory cascade, leading to the maturation and secretion of the cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] This, in turn, promotes the maturation of dendritic cells, enhances T cell activation, and can induce an anti-tumor immune response, particularly when used in combination with checkpoint inhibitors.[1][2]
Q2: What is the "two-signal" requirement for NLRP3 inflammasome activation and its relevance for this compound studies?
A2: The activation of the NLRP3 inflammasome typically requires two signals. Signal 1 (Priming) involves the upregulation of NLRP3 and pro-IL-1β expression, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) or endogenous danger signals within the tumor microenvironment. Signal 2 (Activation) is the direct trigger for inflammasome assembly, which can be induced by a variety of stimuli, including this compound. In the context of cancer models, the inflammatory tumor microenvironment may provide the necessary priming signal. However, inconsistent or low levels of this priming signal across animals can be a significant source of variability.
Q3: What are the recommended formulation and administration routes for this compound in mice?
A3: Preclinical studies have demonstrated that this compound can be administered intravenously or intratumorally.[2] For intratumoral administration, a formulation that ensures good tissue dispersion is crucial. While specific proprietary formulations are not publicly detailed, a common approach for similar small molecules involves dissolution in a vehicle such as DMSO, followed by dilution in a biocompatible carrier like corn oil or a solution containing PEG300 and Tween 80. It is critical to prepare fresh dilutions for each experiment to avoid compound degradation.
Q4: What are the key biomarkers to measure to confirm this compound activity in vivo?
A4: The primary biomarkers of this compound activity are the downstream cytokines of the NLRP3 inflammasome pathway. Key readouts include:
-
IL-1β and IL-18: Measurement of these cytokines in plasma, serum, or tumor homogenates is the most direct indicator of NLRP3 inflammasome activation.[3]
-
Caspase-1 activation: Western blot analysis of cleaved caspase-1 in tumor lysates can confirm the activation of the inflammasome.
-
Downstream inflammatory cytokines: Increased levels of other pro-inflammatory cytokines like G-CSF and IL-6 have been observed following this compound administration.[2]
-
Immune cell infiltration: Analysis of tumor-infiltrating lymphocytes (TILs), particularly CD4+ and CD8+ T cells, can assess the immunomodulatory effects of this compound.[4]
Troubleshooting Guides
Issue 1: High Variability in Tumor Growth Inhibition
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent Tumor Cell Implantation | Standardize the number of viable tumor cells injected. Ensure consistent injection volume and anatomical location (e.g., subcutaneous in the flank). Monitor for and exclude animals with tumors that are significantly larger or smaller than the group average at the start of treatment. | Reduced inter-animal variability in tumor volume at baseline. |
| Variable Drug Administration | For intratumoral injections, use imaging guidance (e.g., ultrasound) to ensure accurate delivery to the tumor core. Standardize injection volume and rate. Prepare fresh drug formulations for each treatment day to avoid degradation. | Consistent drug delivery to the target site, leading to more uniform drug exposure. |
| Heterogeneity in the Tumor Microenvironment (TME) | Use low-passage, well-characterized tumor cell lines. Consider the use of syngeneic models to better recapitulate the immune context. Ensure a consistent "priming" signal for NLRP3 activation by the TME. In some models, a pre-treatment with a low dose of a TLR agonist might be considered to synchronize the priming state. | More consistent baseline inflammatory state in the TME, leading to a more uniform response to the NLRP3 agonist. |
| Animal Health and Husbandry | Acclimatize animals to the facility before the study begins. Monitor animal health closely throughout the experiment and remove any animals that show signs of distress unrelated to the treatment. Maintain consistent housing conditions (e.g., diet, light-dark cycle, cage density). | Minimized stress-related physiological variations that can impact tumor growth and immune responses. |
Issue 2: Inconsistent or Low Biomarker Response (IL-1β, IL-18)
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inadequate Priming of the NLRP3 Inflammasome | Confirm the expression of NLRP3 and pro-IL-1β in your tumor model at baseline. If priming is low or variable, consider strategies to enhance it, such as low-dose radiation or co-administration of a TLR agonist. | Robust and consistent expression of key inflammasome components, leading to a more predictable response to this compound. |
| Suboptimal Dose or Dosing Schedule | Conduct a dose-escalation study to determine the optimal dose of this compound for your specific model. Evaluate different dosing schedules (e.g., more frequent initial dosing followed by less frequent maintenance doses).[2] | A clear dose-response relationship for biomarker induction and anti-tumor efficacy. |
| Issues with Sample Collection and Processing | Standardize the timing of sample collection relative to the last dose of this compound. Use appropriate collection tubes (e.g., with protease inhibitors for cytokine analysis). Process samples consistently and store them at the correct temperature (-80°C for long-term storage). | Reliable and reproducible measurements of cytokine levels. |
| Assay Sensitivity and Specificity | Use validated ELISA kits or multiplex assays for cytokine quantification. Ensure that the antibodies used for Western blotting or flow cytometry are specific and have been validated for the target species. | Accurate and specific detection of biomarkers of interest. |
Experimental Protocols
Representative Protocol: In Vivo Efficacy Study of Intratumoral this compound in a Syngeneic Mouse Cancer Model
This protocol is a general guideline and should be optimized for your specific tumor model and experimental objectives.
1. Animal Model and Tumor Implantation:
-
Use 8-10 week old female BALB/c mice.
-
Inject 1 x 10^6 CT26 colon carcinoma cells subcutaneously into the right flank in a volume of 100 µL of a 1:1 mixture of Matrigel and sterile PBS.
-
Monitor tumor growth every 2-3 days using calipers.
-
Randomize mice into treatment groups when tumors reach an average volume of 100-150 mm³.
2. This compound Formulation and Administration:
-
Prepare a stock solution of this compound in sterile DMSO.
-
On each treatment day, prepare the final dosing solution by diluting the stock in a vehicle such as corn oil to the desired concentration.
-
Administer this compound via intratumoral injection in a volume of 50 µL.
-
A representative dosing schedule could be once daily for 5 consecutive days.
3. Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
At the end of the study, collect blood via cardiac puncture for cytokine analysis (ELISA for IL-1β and IL-18).
-
Excise tumors for analysis of immune cell infiltration (flow cytometry) and protein expression (Western blot for cleaved caspase-1).
4. Data Analysis:
-
Analyze tumor growth data using appropriate statistical methods (e.g., two-way ANOVA).
-
Compare cytokine levels and immune cell populations between treatment groups using t-tests or ANOVA.
Quantitative Data Summary
| Parameter | Reported In Vivo Data (from Human Clinical Trial NCT03444753) | Considerations for Animal Studies |
| Dose Range | 75 µg to 4000 µg (intratumoral)[4] | Dose-escalation studies in mice are recommended to determine the optimal therapeutic window. Doses will need to be scaled down based on animal weight and tumor volume. |
| Pharmacodynamic Effects | Two-fold increases in serum IL-1β, G-CSF, and IL-6 at doses above 2000 µg.[4] | The magnitude of cytokine induction may vary depending on the mouse strain, tumor model, and route of administration. |
| Immune Cell Infiltration | Increased tumor CTLs (67%) and CD4+ TILs (63%) with monotherapy.[4] | Flow cytometry or immunohistochemistry can be used to quantify changes in immune cell populations in the tumor microenvironment. |
| Anti-Tumor Efficacy | Limited anti-tumor activity as a monotherapy. Enhanced efficacy in combination with checkpoint inhibitors.[2][4] | Combination studies with anti-PD-1 or anti-CTLA-4 antibodies are likely to yield more significant anti-tumor effects. |
Visualizations
Signaling Pathway of this compound
Caption: this compound activates the NLRP3 inflammasome, leading to cytokine release and immune activation.
Experimental Workflow for an In Vivo Efficacy Study
Caption: A typical workflow for evaluating the in vivo efficacy of this compound in a mouse cancer model.
Troubleshooting Logic for Inconsistent Biomarker Response
References
- 1. Discovery and preclinical characterization of this compound, a first-in-class NLRP3 agonist with potent antitumor activity in combination with checkpoint blockade - American Chemical Society [acs.digitellinc.com]
- 2. Phase I study of this compound, an NLRP3 agonist, as monotherapy and in combination with nivolumab and ipilimumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NLRP3 inflammasome is essential for IL-18 production in a murine model of macrophage activation syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
BMS-986299 Technical Support Center: Quality Control and Purity Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals on the quality control and purity assessment of BMS-986299, a first-in-class NLRP3 inflammasome agonist. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for assessing the purity of this compound?
A1: The primary recommended techniques for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Commercial suppliers often provide a Certificate of Analysis (CoA) with purity data determined by HPLC, with typical purities reported at 99.97%.[1] ¹H-NMR is also used to confirm the chemical structure and rule out the presence of significant organic impurities.
Q2: What are the typical storage conditions for this compound to ensure its stability?
A2: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. For shorter periods, it can be stored at 4°C for up to 2 years. Stock solutions in DMSO can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month. It is important to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of up to 70 mg/mL (200.34 mM).[1] It is noted that hygroscopic DMSO can negatively impact solubility, so using fresh, anhydrous DMSO is recommended.[1][2] For in vivo studies, specific formulations involving PEG300, Tween-80, and saline or corn oil have been described.[1]
Q4: How can I confirm the identity of this compound?
A4: The identity of this compound can be confirmed by comparing the experimental ¹H-NMR and mass spectrometry (MS) data with a reference standard or published data. The molecular weight of this compound is 349.39 g/mol .[1][2]
Troubleshooting Guides
HPLC Analysis Issues
| Observed Problem | Potential Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH- Column degradation- Sample overload | - Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Use a new column or a column with a different stationary phase.- Reduce the sample concentration or injection volume. |
| Ghost peaks | - Contamination in the mobile phase or injector- Carryover from previous injections | - Flush the HPLC system and injector with a strong solvent.- Use fresh, high-purity mobile phase solvents.- Include a needle wash step in the injection sequence. |
| Baseline drift | - Column temperature fluctuations- Mobile phase composition changing- Contaminated detector | - Use a column oven to maintain a stable temperature.- Ensure proper mixing and degassing of the mobile phase.- Clean the detector flow cell according to the manufacturer's instructions. |
| Unexpected peaks | - Presence of impurities or degradation products- Air bubbles in the system | - Perform peak purity analysis using a diode array detector.- Conduct forced degradation studies to identify potential degradation products.- Degas the mobile phase thoroughly. |
Solubility and Stability Issues
| Observed Problem | Potential Cause | Suggested Solution |
| Precipitation of this compound in stock solution | - Exceeding solubility limit- Use of old or wet DMSO- Temperature fluctuations | - Prepare a more dilute stock solution.- Use fresh, anhydrous DMSO.- Store stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles. |
| Loss of activity in cell-based assays | - Degradation of the compound in aqueous media- Adsorption to plasticware | - Prepare fresh dilutions from a frozen stock solution for each experiment.- Use low-protein binding plates and pipette tips.- Minimize the time the compound is in aqueous solution before use. |
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general method for the purity assessment of this compound. Optimization may be required based on the specific HPLC system and column used.
-
Instrumentation: HPLC system with UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO. Dilute with mobile phase A to a final concentration of 0.1 mg/mL.
Protocol 2: Identity Confirmation by ¹H-NMR Spectroscopy
This protocol outlines the general procedure for acquiring a ¹H-NMR spectrum of this compound.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition Parameters:
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16 or 32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: Appropriate for observing all proton signals (e.g., -2 to 12 ppm).
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual DMSO peak at 2.50 ppm.
Visualizations
References
Validation & Comparative
A Tale of Two Modulators: Comparing the NLRP3 Agonist BMS-986299 and the Inhibitor MCC950
For researchers, scientists, and drug development professionals, understanding the nuances of NLRP3 inflammasome modulation is critical. This guide provides a comprehensive comparison of two key research compounds with opposing effects on this pivotal inflammatory pathway: BMS-986299, a first-in-class NLRP3 agonist, and MCC950, a potent and specific NLRP3 inhibitor.
The NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a crucial role in the innate immune system.[1] Its activation triggers the release of pro-inflammatory cytokines, such as IL-1β and IL-18, and can induce a form of inflammatory cell death called pyroptosis.[2][3] While aberrant NLRP3 activation is implicated in a wide range of inflammatory diseases, controlled activation of this pathway is being explored for its potential in cancer immunotherapy.[4][5] This guide will delve into the mechanisms, experimental data, and potential applications of an NLRP3 agonist, this compound, and a well-characterized inhibitor, MCC950.
Mechanism of Action: Activating vs. Silencing the Inflammasome
This compound and MCC950 represent two sides of the same coin when it comes to NLRP3 modulation. This compound is an agonist, meaning it activates the NLRP3 inflammasome.[6][7][8] This activation leads to the production of pro-inflammatory cytokines and is being investigated for its ability to enhance anti-tumor immune responses.[4][9] Preclinical studies have shown that intratumoral administration of this compound can induce systemic anti-tumor T-cell responses and enhance the efficacy of immune checkpoint inhibitors.[9]
In stark contrast, MCC950 is a potent and selective inhibitor of the NLRP3 inflammasome.[10][11] It directly targets the NLRP3 protein, preventing its activation and the subsequent release of inflammatory cytokines.[11][12] MCC950 has demonstrated efficacy in a multitude of preclinical models of inflammatory diseases, including autoimmune disorders and neurodegenerative diseases.[5][12][13]
Quantitative Data Summary
Direct comparison of efficacy in terms of IC50 or EC50 values is not meaningful due to the opposing actions of these compounds. Instead, the following tables summarize their key characteristics and observed effects in various experimental settings.
Table 1: In Vitro Characterization of this compound and MCC950
| Parameter | This compound (Agonist) | MCC950 (Inhibitor) |
| Primary Action | NLRP3 Inflammasome Agonist | NLRP3 Inflammasome Inhibitor |
| EC50 | 1.28 µM[7] | - |
| IC50 | - | Nanomolar range (cell-type dependent)[10] |
| Reported In Vitro Effects | - Induces IL-1β and IL-18 production- Matures dendritic cells- Enhances T-cell activation[4] | - Blocks IL-1β release induced by NLRP3 activators- Inhibits ASC oligomerization- Specific for NLRP3; no activity against AIM2, NLRC4, or NLRP1 inflammasomes[10][14] |
Table 2: In Vivo Effects of this compound and MCC950
| Compound | Model | Key Findings |
| This compound | Syngeneic mouse tumor models | - Enhanced anti-tumor activity in combination with checkpoint inhibitors- Induced durable immunological memory[4][9] |
| Phase I Clinical Trial (Advanced Solid Tumors) | - Manageable toxicity in combination with nivolumab and ipilimumab- Promising anti-tumor activity in certain cancer types[15][16] | |
| MCC950 | Experimental Autoimmune Encephalomyelitis (EAE) | - Attenuated disease severity[14] |
| Cryopyrin-Associated Periodic Syndromes (CAPS) mouse model | - Rescued neonatal lethality[14] | |
| Alzheimer's Disease mouse model | - Reduced neuroinflammation[12] |
Signaling Pathways and Experimental Workflows
To visualize the distinct roles of this compound and MCC950, the following diagrams illustrate the NLRP3 inflammasome pathway and a general experimental workflow for evaluating NLRP3 modulators.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and preclinical characterization of this compound, a first-in-class NLRP3 agonist with potent antitumor activity in combination with checkpoint blockade - American Chemical Society [acs.digitellinc.com]
- 5. Therapeutic potential of MCC950, a specific inhibitor of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Phase I study of this compound, an NLRP3 agonist, as monotherapy and in combination with nivolumab and ipilimumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. invivogen.com [invivogen.com]
- 12. MCC950, a selective NLPR3 inflammasome inhibitor, improves neurologic function and survival after cardiac arrest and resuscitation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. Phase I study of this compound, an NLRP3 agonist, as monotherapy and in combination with nivolumab and ipilimumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Validation of BMS-986299's On-Target Effects on the NLRP3 Pathway and Alternative Modulators
This guide provides a detailed comparison of the on-target effects of BMS-986299, a known agonist of the NLRP3 pathway, and leading alternative NLRP3 inhibitors. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, detailed methodologies, and clear visualizations to facilitate informed decisions in research and development.
Introduction to NLRP3 Pathway Modulation
The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation, triggers the release of pro-inflammatory cytokines IL-1β and IL-18.[1][2][3] Dysregulation of this pathway is implicated in a variety of inflammatory diseases, making it a key therapeutic target.[1][3][4] Modulation of the NLRP3 pathway can be achieved through either agonism, to enhance immune responses, or inhibition, to suppress inflammation.
This compound: An NLRP3 Pathway Agonist
This compound is a first-in-class small molecule that functions as an agonist of the NLRP3 inflammasome.[5][6][7] Its primary mechanism of action involves binding to and activating NLRP3, which in turn promotes the maturation and secretion of IL-1β and IL-18.[5][8] This agonistic activity is being explored for its potential in cancer immunotherapy, where enhancing innate immunity can lead to improved anti-tumor responses.[5][9]
Alternative NLRP3 Pathway Modulators: Inhibitors
In contrast to this compound, a number of small molecule inhibitors have been developed to suppress NLRP3 activity. These inhibitors are being investigated for the treatment of a wide range of inflammatory and autoimmune diseases. This guide will focus on two well-characterized NLRP3 inhibitors: MCC950 and DFV890.
Quantitative Comparison of NLRP3 Modulators
The following tables summarize the key performance metrics for this compound and the selected NLRP3 inhibitors.
Table 1: On-Target Effects of this compound (NLRP3 Agonist)
| Compound | Target | Mechanism of Action | Effective Concentration (EC50) | Key In Vitro / In Vivo Effects |
| This compound | NLRP3 | Agonist; activates the NLRP3 inflammasome, leading to IL-1β and IL-18 production.[5][7][8] | 1.28 μM[6] | Induces dose-dependent increases in serum IL-1β, G-CSF, and IL-6.[10][11] Enhances T-cell infiltration into the tumor microenvironment.[10] |
Table 2: Performance of Alternative NLRP3 Inhibitors
| Inhibitor | Target | Mechanism of Action | IC50 | Selectivity |
| MCC950 | NLRP3 | Directly binds to the NLRP3 NACHT domain, blocking ATP hydrolysis and subsequent inflammasome assembly.[1][12] | ~7.5 nM (mouse BMDMs), ~8.1 nM (human MDMs)[1] | Highly selective for NLRP3 over AIM2, NLRC4, and NLRP1 inflammasomes.[1][3][12][13] |
| DFV890 | NLRP3 | Directly binds to NLRP3, locking it in an inactive conformation and preventing inflammasome assembly.[14][15][16] | 1.0–2.9 nM (inhibition of LPS-induced IL-1β release in human peripheral blood cells)[14][16] | Selective for the NLRP3 inflammasome.[15] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the NLRP3 signaling pathway, the points of modulation by agonists and inhibitors, and a typical experimental workflow for evaluating these compounds.
Caption: NLRP3 inflammasome signaling pathway and points of modulation.
Caption: A typical experimental workflow for the evaluation of NLRP3 modulators.
Caption: Logical diagram illustrating the different modes of action of NLRP3 modulators.
Experimental Protocols
The following are representative protocols for the in vitro validation of NLRP3 modulators.
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol is designed to assess the potency and efficacy of NLRP3 modulators in a cellular context.
-
Cell Culture and Priming:
-
Inhibitor/Agonist Treatment:
-
For Inhibitors: Add the NLRP3 inhibitor (e.g., MCC950, DFV890) at desired concentrations and incubate for 1 hour.[1]
-
For Agonists: Add this compound at desired concentrations.
-
-
NLRP3 Activation (for inhibitor testing):
-
Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM) for 30-60 minutes or nigericin (e.g., 10 µM) for 1-2 hours.[17]
-
-
Sample Collection and Analysis:
Protocol 2: ASC Oligomerization Assay
This assay provides a direct measure of NLRP3 inflammasome assembly by detecting the formation of ASC oligomers ("ASC specks").
-
Cell Treatment:
-
Prime and treat cells with the NLRP3 modulator and activator as described in the previous protocol.[4]
-
-
Cross-linking:
-
Lyse the cells and treat the lysates with a chemical cross-linker (e.g., disuccinimidyl suberate) to stabilize the ASC oligomers.[4]
-
-
Western Blotting:
Protocol 3: Cell Viability Assay
It is crucial to assess whether the observed effects of the test compounds are due to specific pathway modulation rather than general cytotoxicity.
-
Cell Treatment:
-
Culture and treat the cells with the NLRP3 modulator at the same concentrations used in the functional assays.
-
-
Viability Assessment:
-
Use a standard cell viability assay, such as MTT or a live/dead cell staining kit, to determine the percentage of viable cells.
-
Conclusion
This compound is a potent agonist of the NLRP3 inflammasome, and its on-target effects can be validated by measuring the induction of pro-inflammatory cytokines. In contrast, compounds like MCC950 and DFV890 are highly potent and selective inhibitors of the NLRP3 pathway. The choice between an agonist and an inhibitor depends on the therapeutic goal: enhancing inflammation for applications such as immuno-oncology, or suppressing it for the treatment of inflammatory diseases. The experimental protocols and data presented in this guide provide a framework for the comparative evaluation of NLRP3 modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery and preclinical characterization of this compound, a first-in-class NLRP3 agonist with potent antitumor activity in combination with checkpoint blockade - American Chemical Society [acs.digitellinc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Facebook [cancer.gov]
- 9. A small molecule directly targets NLRP3 to promote inflammasome activation and antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I study of this compound, an NLRP3 agonist, as monotherapy and in combination with nivolumab and ipilimumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. benchchem.com [benchchem.com]
- 13. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alzdiscovery.org [alzdiscovery.org]
- 15. DFV890: a new oral NLRP3 inhibitor—tested in an early phase 2a randomised clinical trial in patients with COVID-19 pneumonia and impaired respiratory function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. First‐in‐human safety, tolerability, and pharmacokinetic results of DFV890, an oral low‐molecular‐weight NLRP3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytokine release assays for the prediction of therapeutic mAb safety in first-in man trials — Whole blood cytokine release assays are poorly predictive for TGN1412 cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Severity of the TGN1412 trial disaster cytokine storm correlated with IL-2 release - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytokine Release Syndrome (CRS) Assay I Cytokine Storm I CRO services [explicyte.com]
BMS-986299 in combination with ipilimumab vs. monotherapy
An Objective Comparison of BMS-986299 in Combination with Ipilimumab Versus Monotherapy for Researchers and Drug Development Professionals.
This guide provides a detailed comparison of the therapeutic performance of this compound, a first-in-class NLRP3 inflammasome agonist, when used in combination with the CTLA-4 inhibitor ipilimumab, versus the respective monotherapies. The information is compiled from available preclinical and clinical data to support researchers, scientists, and drug development professionals.
Mechanism of Action
This compound: This agent is a small molecule agonist of the NOD-, LRR-, and pyrin-domain containing-3 (NLRP3) inflammasome.[1][2] Activation of the NLRP3 inflammasome is a key event in the innate immune system, leading to the maturation and secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[2] These cytokines can enhance adaptive immune responses and T-cell memory, potentially turning an immunologically "cold" tumor microenvironment into a "hot" one, thereby making it more susceptible to immune attack.[2] Preclinical studies have shown that this compound can induce dendritic cell maturation, enhance T-cell activation, and, in combination with checkpoint inhibitors, promote durable immunological memory in solid tumor models.[2]
Ipilimumab: Ipilimumab is a fully human monoclonal antibody that targets the Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4).[3][4] CTLA-4 is an immune checkpoint receptor on the surface of T-cells that acts as a negative regulator of T-cell activation.[3][5] By binding to ligands like CD80/CD86 on antigen-presenting cells (APCs), CTLA-4 inhibits T-cell proliferation and effector function.[3] Ipilimumab blocks this interaction, effectively "releasing the brakes" on the T-cell response, which augments the activation and proliferation of tumor-infiltrating T-cells and can reduce the function of immunosuppressive regulatory T-cells.[3][5]
Combination Therapy Rationale: The combination of an NLRP3 agonist with a CTLA-4 inhibitor is based on a synergistic immuno-oncology approach. This compound initiates a potent innate immune response within the tumor, increasing inflammation and antigen presentation. This primed environment is then leveraged by ipilimumab, which sustains and amplifies the subsequent T-cell-mediated adaptive immune attack on the tumor cells.
Experimental Data
The primary source of clinical data for this compound as a monotherapy and in combination with ipilimumab (and nivolumab) comes from a Phase I, first-in-human study (NCT03444753).[6][7][8] Data for ipilimumab monotherapy is drawn from various clinical trials in advanced melanoma.
Efficacy Data
| Therapy Arm | Study | Tumor Type(s) | Key Efficacy Metric | Result |
| This compound Monotherapy | NCT03444753 | Advanced Solid Tumors | Objective Response Rate (ORR) | No antitumor activity noted.[6][9][10] |
| This compound + Nivolumab + Ipilimumab | NCT03444753 | Advanced Solid Tumors | Overall Objective Response Rate (ORR) | 10%[6][7][9] |
| Confirmed Partial Responses (PRs) | Observed in TNBC, HR+ HER2- breast cancer, and cutaneous squamous cell carcinoma.[6][10] | |||
| Ipilimumab Monotherapy | Phase 2 (NCT00289640) | Pretreated Advanced Melanoma | Best Overall Response Rate (BORR) | 11.1% (10 mg/kg dose)[11] |
| Phase 2 (O'Day et al., 2010) | Pretreated Advanced Melanoma | Best Overall Response Rate (BORR) | 5.8%[12] | |
| CheckMate 067 | Advanced Melanoma | 6.5-Year Overall Survival (OS) Rate | 23%[13] |
Safety and Tolerability Data
| Therapy Arm | Study | Most Common Treatment-Related Adverse Events (TRAEs) | Grade 3/4 TRAEs |
| This compound Monotherapy | NCT03444753 | Grade 1-2: Fever (79%), Leukocytosis (42%), Neutrophilia (38%).[6] | Tubulointerstitial nephritis (1 patient).[8] |
| This compound + Nivolumab + Ipilimumab | NCT03444753 | Grade 1-2: Fever (70%), Neutrophilia (36%), Leukocytosis (33%).[6][9][10] | Hepatitis, colitis, diabetic ketoacidosis, elevated liver enzymes (1 patient each).[8] |
| Ipilimumab Monotherapy | Pooled Analysis (14 trials) | Gastrointestinal (diarrhea, colitis), Dermatologic (rash, pruritus).[14][15] | Immune-related AEs (any grade) occurred in ~64% of patients; Grade 3-4 gastrointestinal events were most common.[11][14] |
Experimental Protocols
Key Clinical Trial: NCT03444753
This was a Phase I, multicenter, open-label study designed to assess the safety, tolerability, and preliminary efficacy of intra-tumoral this compound alone and in combination with nivolumab and ipilimumab.[8][16]
-
Patient Population: Adults (≥18 years) with histologically confirmed advanced or metastatic solid tumors with accessible lesions for intra-tumoral injection.[9][10] A significant portion of enrolled patients (58%) had received prior immunotherapy.[6][7]
-
Study Design:
-
Part 1A (Monotherapy): Dose escalation of intra-tumoral this compound across 7 cohorts (75µg to 4000µg) to determine safety and tolerability.[8]
-
Part 1B (Combination Therapy): Dose escalation of intra-tumoral this compound across 3 cohorts (75µg to 2000µg) combined with fixed doses of intravenous nivolumab (480 mg every 4 weeks) and ipilimumab (1 mg/kg every 8 weeks).[8]
-
Patients in Part 1A who did not respond could cross over to the combination therapy arm.[6][8]
-
-
Drug Administration:
-
This compound: Administered intra-tumorally on days 1, 8, 15, 22, and 29 for the first cycle, and then on days 1 and 29 for subsequent cycles.[8]
-
-
Endpoints:
Conclusion
The available data from the Phase I NCT03444753 study indicates that while this compound monotherapy did not demonstrate anti-tumor activity, its combination with the checkpoint inhibitors nivolumab and ipilimumab showed modest clinical efficacy in a heavily pre-treated patient population, with an overall objective response rate of 10%.[6][7][9][10] The safety profile of the combination therapy was considered manageable and generally well-tolerated, with the most common adverse events being low-grade fever and changes in white blood cell counts.[6][9]
Compared to ipilimumab monotherapy, which has a response rate in the range of 6-11% in advanced melanoma, the triple combination shows preliminary promise in other solid tumor types.[11][12] However, the toxicity profile of the combination, while manageable in the Phase I setting, involves a different spectrum of adverse events (primarily inflammatory responses from this compound) compared to the well-documented immune-related adverse events of ipilimumab.[6][14]
Further investigation in larger, randomized trials is necessary to definitively establish the clinical benefit and safety of adding this compound to an ipilimumab-based immunotherapy regimen.
References
- 1. Facebook [cancer.gov]
- 2. Discovery and preclinical characterization of this compound, a first-in-class NLRP3 agonist with potent antitumor activity in combination with checkpoint blockade - American Chemical Society [acs.digitellinc.com]
- 3. Ipilimumab - NCI [dctd.cancer.gov]
- 4. Ipilimumab - Wikipedia [en.wikipedia.org]
- 5. droracle.ai [droracle.ai]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Phase I study of this compound, an NLRP3 agonist, as monotherapy and in combination with nivolumab and ipilimumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. researchgate.net [researchgate.net]
- 11. Ipilimumab monotherapy in patients with pretreated advanced melanoma: a randomised, double-blind, multicentre, phase 2, dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of ipilimumab monotherapy in patients with pretreated advanced melanoma: a multicenter single-arm phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. ascopubs.org [ascopubs.org]
- 15. semanticscholar.org [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Head-to-Head Comparison: BMS-986299 and VTX-2337 in Immuno-Oncology
A detailed analysis for researchers, scientists, and drug development professionals.
In the rapidly evolving landscape of cancer immunotherapy, the activation of innate immune pathways has emerged as a promising strategy to overcome resistance to checkpoint inhibitors and broaden the spectrum of patients who respond to treatment. This guide provides a head-to-head comparison of two investigational immunomodulatory agents, BMS-986299 and VTX-2337 (motolimod), focusing on their mechanisms of action, preclinical efficacy, and clinical performance based on available data.
At a Glance: Key Characteristics
| Feature | This compound | VTX-2337 (Motolimod) |
| Primary Target | NLRP3 Inflammasome | Toll-Like Receptor 8 (TLR8) |
| Secondary Target | - | NLRP3 Inflammasome |
| Drug Class | Small Molecule Agonist | Small Molecule Agonist |
| Developer | Bristol Myers Squibb | VentiRx Pharmaceuticals (acquired by Celgene, now part of Bristol Myers Squibb) |
| Therapeutic Approach | Monotherapy and in combination with checkpoint inhibitors | Monotherapy and in combination with chemotherapy and monoclonal antibodies |
| Status | Phase 1 Clinical Trials | Phase 2 Clinical Trials |
Mechanism of Action: Converging Pathways
While this compound and VTX-2337 were initially developed to target distinct innate immune receptors, compelling evidence reveals a noteworthy convergence in their downstream signaling, with both pathways culminating in the activation of the NLRP3 inflammasome.
This compound: A Direct NLRP3 Agonist
This compound is a first-in-class, potent agonist of the NOD-, LRR-, and pyrin domain-containing 3 (NLRP3) inflammasome.[1][2][3] The NLRP3 inflammasome is a cytosolic multi-protein complex that plays a crucial role in the innate immune system. Upon activation by this compound, NLRP3 oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1. Activated caspase-1 then cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms, IL-1β and IL-18.[2] These cytokines are pivotal in orchestrating an anti-tumor immune response by enhancing the function of T cells and natural killer (NK) cells.[2]
VTX-2337 (Motolimod): A TLR8 Agonist with a Twist
VTX-2337 is a selective and potent agonist of Toll-like receptor 8 (TLR8), a pattern recognition receptor primarily expressed in myeloid cells such as monocytes, macrophages, and dendritic cells.[4][5] Activation of TLR8 by VTX-2337 triggers a signaling cascade that leads to the production of various pro-inflammatory cytokines and chemokines, including TNFα and IL-12.[4][5]
Intriguingly, further research has demonstrated that VTX-2337 also leads to the activation of the NLRP3 inflammasome.[6][7] The activation of TLR8 by VTX-2337 provides the "priming" signal (Signal 1) for NLRP3 activation by upregulating the expression of NLRP3 and pro-IL-1β. Subsequently, VTX-2337 itself appears to provide the "activation" signal (Signal 2), leading to the assembly of the inflammasome and the release of mature IL-1β and IL-18.[6][7] This dual mechanism of action positions VTX-2337 as a broader activator of the innate immune system compared to a pure TLR8 agonist.
Signaling Pathway Diagrams
Caption: this compound signaling pathway.
Caption: VTX-2337 dual signaling pathway.
Preclinical Data Summary
| Parameter | This compound | VTX-2337 (Motolimod) |
| Target Potency | EC50 for NLRP3 activation: 1.28 µM[8][9] | EC50 for TLR8 activation: ~100 nM[4][5] |
| In Vitro Activity | Induces IL-1β and IL-18 production, maturation of dendritic cells, and enhanced T cell activation.[2] | Selectively activates TLR8, stimulating production of TNFα and IL-12 from monocytes and myeloid dendritic cells. Stimulates IFNγ production from NK cells and increases their cytotoxicity. Augments antibody-dependent cellular cytotoxicity (ADCC).[1][5] Induces IL-1β and IL-18 via NLRP3 activation.[7][10] |
| In Vivo Activity | Enhanced antitumor activity of checkpoint inhibitors and induced durable immunological memory in solid tumor models.[2] | Enhances the therapeutic effects of pegylated liposomal doxorubicin in an ovarian cancer model.[11] |
Clinical Data Comparison
A direct comparison of clinical efficacy is challenging due to the differing clinical trial designs, patient populations, and combination therapies. However, available data provides insights into the safety and preliminary anti-tumor activity of each agent.
This compound: Phase 1 Study (NCT03444753)[12][13][14][15][16][17][18]
-
Design: Open-label, dose-escalation study of intra-tumoral this compound as monotherapy and in combination with nivolumab and ipilimumab in patients with advanced solid tumors.[12][13]
-
Patient Population: 36 patients with various advanced solid tumors, including breast, colorectal, and head and neck cancers. 58% had received prior immunotherapy.[12][13]
-
Safety and Tolerability: Generally well-tolerated. The most common treatment-related adverse events were Grade 1-2 fever (70%), neutrophilia (36%), and leukocytosis (33%).[14][13]
-
Efficacy:
-
Monotherapy: No objective anti-tumor activity was observed.[12][14][13]
-
Combination Therapy (with nivolumab and ipilimumab): Overall objective response rate (ORR) of 10%. Confirmed partial responses were observed in patients with triple-negative breast cancer, hormone receptor-positive/HER2-negative breast cancer, and cutaneous squamous cell carcinoma.[12][14][13]
-
-
Pharmacodynamics: Dose-dependent increases in systemic exposure and serum levels of IL-1β, G-CSF, and IL-6 were observed, consistent with NLRP3 inflammasome activation.[12][14][13]
VTX-2337 (Motolimod): Phase 1b Study in SCCHN (NCT01836029)[19][20][21][22]
-
Design: Open-label, dose-escalation study of subcutaneous VTX-2337 in combination with cetuximab in patients with recurrent or metastatic squamous cell carcinoma of the head and neck (SCCHN).[15][16]
-
Patient Population: 13 patients with recurrent or metastatic SCCHN.[15]
-
Safety and Tolerability: The combination was well-tolerated with no dose-limiting toxicities. The maximum tolerated dose (MTD) was identified as 3.0 mg/m².[15][16]
-
Efficacy:
-
Pharmacodynamics: Statistically significant increases in plasma cytokines (G-CSF, IL-6, MIP-1β, and MCP-1) and in the frequency and activation of circulating NK cells were observed.[15]
Experimental Protocols
Detailed, proprietary experimental protocols from the specific studies are not publicly available. However, based on standard immunological assays, the following generalized protocols outline the key experiments.
In Vitro NLRP3 Inflammasome Activation Assay (Generalized)
Caption: Generalized NLRP3 activation assay workflow.
Methodology: This assay typically involves priming innate immune cells, such as human peripheral blood mononuclear cells (PBMCs) or the THP-1 monocytic cell line, with a Toll-like receptor agonist like lipopolysaccharide (LPS) to induce the expression of pro-IL-1β and NLRP3.[17][18][19][20] Following priming, the cells are treated with the NLRP3 agonist (e.g., this compound). Activation of the inflammasome is then assessed by measuring the release of mature IL-1β and IL-18 into the cell culture supernatant using methods like ELISA or multiplex cytokine assays.[17][18][19][20] Cell lysis due to pyroptosis can be quantified by measuring lactate dehydrogenase (LDH) release.[20]
In Vitro TLR8 Activation Assay (Generalized)
Caption: Generalized TLR8 activation assay workflow.
Methodology: To assess TLR8 activation, human PBMCs are typically isolated from healthy donors and cultured in the presence of varying concentrations of the TLR8 agonist (e.g., VTX-2337).[5] After an incubation period, the cell culture supernatants are collected, and the levels of key cytokines and chemokines, such as TNFα and IL-12, are quantified using ELISA or multiplex assays.[5]
Conclusion
This compound and VTX-2337 represent two promising, yet distinct, approaches to harnessing the power of the innate immune system for cancer therapy. This compound offers a targeted approach by directly activating the NLRP3 inflammasome, a key downstream hub of innate immune signaling. In contrast, VTX-2337 provides a broader activation of the myeloid compartment through its dual agonism of TLR8 and subsequent activation of the NLRP3 inflammasome.
The clinical data, although from separate trials with different combination partners, suggest that both agents are biologically active and can be safely administered in combination with other anti-cancer therapies. The modest but encouraging clinical activity observed with both agents in combination settings underscores the potential of targeting these innate immune pathways to enhance anti-tumor immunity.
For researchers and drug developers, the choice between a targeted NLRP3 agonist and a dual TLR8/NLRP3 agonist may depend on the specific tumor microenvironment and the desired immunomodulatory profile. Further clinical investigation, including potential head-to-head studies or trials in similar patient populations with comparable combination regimens, will be crucial to fully elucidate the relative merits of these two innovative immunotherapies. The convergence of their pathways on the NLRP3 inflammasome highlights this complex as a critical node in cancer immunotherapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery and preclinical characterization of this compound, a first-in-class NLRP3 agonist with potent antitumor activity in combination with checkpoint blockade - American Chemical Society [acs.digitellinc.com]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. VTX-2337 is a novel TLR8 agonist that activates NK cells and augments ADCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coordinated Activation of Toll-Like Receptor8 (TLR8) and NLRP3 by the TLR8 Agonist, VTX-2337, Ignites Tumoricidal Natural Killer Cell Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Natural killer cell - Wikipedia [en.wikipedia.org]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. researchgate.net [researchgate.net]
- 14. Phase I study of this compound, an NLRP3 agonist, as monotherapy and in combination with nivolumab and ipilimumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
Cross-Validation of BMS-986299's Antitumor Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antitumor activity of BMS-986299 across different tumor types, with a focus on its performance in combination with other therapies and supported by experimental data.
This compound is a first-in-class small molecule agonist of the NOD-, LRR-, and pyrin-domain containing 3 (NLRP3) inflammasome.[1][2] Its mechanism of action involves the activation of the NLRP3 inflammasome, leading to the production of pro-inflammatory cytokines such as IL-1β and IL-18, maturation of dendritic cells, and enhanced T cell activation.[3][4] Preclinical studies have demonstrated that this compound can induce a systemic antitumor T cell response and immunological memory, particularly when used in combination with immune checkpoint inhibitors.[5] This guide synthesizes the available preclinical and clinical data to evaluate the therapeutic potential of this compound in various cancer contexts.
Performance in Clinical Trials
A Phase I clinical trial (NCT03444753) evaluated the safety and efficacy of intratumoral this compound as a monotherapy and in combination with the immune checkpoint inhibitors nivolumab and ipilimumab in patients with advanced solid tumors.[1][2][6][7]
Monotherapy: As a standalone treatment, this compound did not demonstrate significant antitumor activity.[1][6][7]
Combination Therapy: In combination with nivolumab and ipilimumab, this compound showed promising antitumor activity in certain tumor types. The overall objective response rate (ORR) in the combination therapy cohort was 10%.[1][6][7] Confirmed partial responses (PRs) were observed in patients with:
-
Triple-Negative Breast Cancer (TNBC)
-
Hormone Receptor-positive (HR+), HER2-negative Breast Cancer
The combination therapy was found to have a manageable toxicity profile.[1][6]
Comparative Efficacy Data
The following tables provide a comparative overview of the efficacy of the this compound combination therapy with current standard-of-care treatments for the responsive tumor types.
| Treatment Regimen | Tumor Type | Objective Response Rate (ORR) | Clinical Trial |
| This compound + Nivolumab + Ipilimumab | Advanced Solid Tumors (Overall) | 10% | NCT03444753 [1][6][7] |
| Triple-Negative Breast Cancer (TNBC) | (Partial Response Observed)† | NCT03444753 [1][6][7] | |
| HR+, HER2- Breast Cancer | (Partial Response Observed)† | NCT03444753 [1][6][7] | |
| Cutaneous Squamous Cell Carcinoma (cSCC) | (Partial Response Observed)† | NCT03444753 [1][6][7] | |
| Pembrolizumab + Chemotherapy (Neoadjuvant) | High-Risk Early-Stage TNBC | 64.8% (pCR)‡ | KEYNOTE-522 |
| Palbociclib + Fulvestrant | HR+, HER2- Metastatic Breast Cancer | 24.6% | PALOMA-3 [8][9] |
| Cemiplimab | Advanced cSCC | 47.5% - 62% | Pivotal Phase I/II Trials [5][10][11] |
† Specific ORR for these subgroups in the NCT03444753 trial are not fully reported, but confirmed partial responses were noted. ‡ pCR (pathologic complete response) is a primary endpoint in the neoadjuvant setting and indicates the absence of invasive cancer in breast and lymph nodes at surgery.
Experimental Protocols
Preclinical Studies
In Vivo Syngeneic Mouse Tumor Models: Preclinical evaluation of this compound's antitumor activity was conducted using syngeneic mouse tumor models, which utilize immunocompetent mice to allow for the study of interactions between the treatment, the tumor, and the immune system.[5] While specific mouse strains and tumor cell lines used in the this compound preclinical studies are not detailed in the available literature, a common general protocol for such studies is as follows:
-
Tumor Cell Implantation: Cancer cells of murine origin (e.g., CT26 colon carcinoma, MC38 colon adenocarcinoma, or B16 melanoma) are implanted subcutaneously into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6).
-
Treatment Administration: Once tumors reach a specified size, mice are randomized into treatment groups. This compound is administered, often intratumorally, as a monotherapy or in combination with anti-PD-1 and/or anti-CTLA-4 antibodies.
-
Tumor Growth Monitoring: Tumor volume is measured at regular intervals using calipers.
-
Immunophenotyping: At the end of the study, tumors and spleens are often harvested to analyze the immune cell infiltrate (e.g., CD4+ and CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells) by flow cytometry.
-
Cytokine Analysis: Blood samples may be collected to measure systemic cytokine levels (e.g., IL-1β, IL-18) using methods like ELISA.
In Vitro Assays: To elucidate the mechanism of action of this compound, a variety of in vitro assays are typically employed:
-
NLRP3 Inflammasome Activation Assay: Human or murine immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or bone marrow-derived macrophages) are stimulated with this compound. The release of IL-1β and IL-18 into the cell culture supernatant is measured by ELISA to confirm NLRP3 inflammasome activation.
-
Dendritic Cell Maturation Assay: Dendritic cells are treated with this compound, and the expression of maturation markers (e.g., CD80, CD86, MHC class II) is assessed by flow cytometry.
-
T Cell Activation Assay: T cells are co-cultured with dendritic cells pre-treated with this compound and a specific antigen. T cell activation is then measured by assessing proliferation (e.g., via CFSE dilution) or cytokine production (e.g., IFN-γ) by flow cytometry or ELISA.
Clinical Trial Protocol (NCT03444753)
The Phase I study (NCT03444753) was an open-label, multicenter trial in patients with advanced solid tumors.[1][6]
-
Part 1A (Monotherapy): Patients received intratumoral injections of this compound at escalating doses.
-
Part 1B (Combination Therapy): Patients received intratumoral this compound in combination with intravenous nivolumab (480 mg every 4 weeks) and ipilimumab (1 mg/kg every 8 weeks).[10]
Key Inclusion Criteria:
-
Histologically or cytologically confirmed advanced/metastatic solid tumor refractory to or intolerant of existing therapies.
-
At least two tumor lesions accessible for biopsy.
-
ECOG performance status of 0 or 1.
Key Exclusion Criteria:
-
Active primary CNS malignancy.
-
Active autoimmune disease.
-
Systemic corticosteroid use.
Endpoints:
-
Primary: Safety and tolerability.
-
Secondary: Objective response rate, duration of response, and pharmacodynamics (e.g., changes in peripheral cytokine levels and tumor immune cell infiltration).[12]
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams illustrate the this compound signaling pathway and a typical preclinical experimental workflow.
Caption: this compound activates the NLRP3 inflammasome, leading to downstream immune activation.
Caption: A typical workflow for the preclinical evaluation of this compound's antitumor efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase I study of this compound, an NLRP3 agonist, as monotherapy and in combination with nivolumab and ipilimumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New England Journal of Medicine Publishes Pivotal Cemiplimab Trials Showing Positive Results in Advanced Cutaneous Squamous Cell Carcinoma [prnewswire.com]
- 4. Discovery and preclinical characterization of this compound, a first-in-class NLRP3 agonist with potent antitumor activity in combination with checkpoint blockade - American Chemical Society [acs.digitellinc.com]
- 5. investor.regeneron.com [investor.regeneron.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Longer-Term Results of Pivotal Study in Advanced Cutaneous Squamous Cell Carcinoma - The ASCO Post [ascopost.com]
- 8. targetedonc.com [targetedonc.com]
- 9. onclive.com [onclive.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. High response rate with extended dosing of cemiplimab in advanced cutaneous squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
Synergistic Anti-Tumor Effects of BMS-986299 with Checkpoint Blockade: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the synergistic effects of BMS-986299, a first-in-class NLRP3 agonist, when used in combination with immune checkpoint inhibitors. By targeting innate immunity, this compound offers a novel approach to enhance the efficacy of existing cancer immunotherapies. This document summarizes key preclinical and clinical findings, presents comparative data, and details experimental methodologies to inform ongoing research and drug development efforts.
Mechanism of Action: Activating the Inflammasome
This compound functions as a potent agonist of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome.[1][2] Activation of the NLRP3 inflammasome is a key event in the innate immune response. This multi-protein complex, upon stimulation by this compound, initiates a cascade of downstream events, including the activation of caspase-1. Activated caspase-1 then cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms.[1]
The release of IL-1β and IL-18 into the tumor microenvironment leads to the maturation of dendritic cells and enhanced activation and memory of T cells.[1] This process helps to overcome the immunosuppressive nature of many tumors, rendering them more susceptible to the effects of checkpoint inhibitors.[1]
Signaling Pathway of this compound-Mediated NLRP3 Inflammasome Activation
Caption: this compound activates the NLRP3 inflammasome, leading to cytokine release and enhanced anti-tumor immunity.
Preclinical Evidence of Synergy
In vivo studies in syngeneic mouse tumor models have demonstrated that intratumoral administration of this compound enhances the anti-tumor activity of systemic anti-PD-1 and anti-CTLA-4 therapies.[2] This combination therapy not only showed efficacy in the injected tumors but also in non-injected tumors, indicating the induction of a robust, systemic anti-tumor T-cell response and durable immunological memory.[2]
While specific quantitative data from these preclinical studies is not extensively published, the consistent reports of enhanced anti-tumor efficacy and improved survival in multiple models strongly support the synergistic interaction between this compound and checkpoint blockade.
Clinical Validation: A Phase I Study
A Phase I clinical trial (NCT03444753) evaluated the safety, tolerability, and preliminary efficacy of intratumorally administered this compound, both as a monotherapy and in combination with the checkpoint inhibitors nivolumab (anti-PD-1) and ipilimumab (anti-CTLA-4) in patients with advanced solid tumors.[3][4][5]
Key Findings
The combination of this compound with nivolumab and ipilimumab was found to be well-tolerated with manageable toxicities.[3][5] Importantly, the combination therapy demonstrated promising anti-tumor activity, which was not observed with this compound monotherapy.[3][5]
Table 1: Efficacy of this compound in Combination with Checkpoint Inhibitors (Phase I Study)
| Treatment Group | Number of Patients | Overall Objective Response Rate (ORR) | Confirmed Partial Responses (PRs) | Tumor Types with Confirmed PRs |
| This compound Monotherapy | - | No anti-tumor activity noted | 0 | - |
| This compound + Nivolumab + Ipilimumab | 36 | 10% | Yes | Triple-Negative Breast Cancer (TNBC), Hormone Receptor-Positive Breast Cancer, Cutaneous Squamous Cell Carcinoma |
Data sourced from a Phase I clinical trial in patients with advanced solid tumors. A significant portion of these patients (58%) had received prior immunotherapy.[3][5]
Immunological Response
The study also provided insights into the immunological changes induced by the treatments. Intratumoral this compound monotherapy led to a dose-dependent increase in tumor-infiltrating cytotoxic T lymphocytes (CTLs) and CD4+ T cells.[3][5] Furthermore, systemic exposure to this compound was positively associated with an increase in serum levels of pro-inflammatory cytokines such as G-CSF and IL-6.[3][5]
Experimental Workflow for the Phase I Clinical Trial (NCT03444753)
Caption: Workflow of the Phase I clinical trial evaluating this compound monotherapy and combination therapy.
Experimental Protocols
Phase I Clinical Trial (NCT03444753)
-
Study Design: This was a Phase I, open-label, multicenter study with two parts. Part 1A assessed this compound as a monotherapy, and Part 1B evaluated the combination therapy.[3][4]
-
Patient Population: Patients with advanced solid tumors, including breast cancer, colorectal cancer, and head and neck cancer, were enrolled. A majority of the patients (58%) had previously received immunotherapy.[3][5]
-
Treatment Regimen:
-
Part 1A (Monotherapy): Intratumoral administration of this compound in escalating doses.
-
Part 1B (Combination Therapy): Intratumoral this compound in escalating doses combined with intravenous nivolumab (480 mg every 4 weeks) and ipilimumab (1 mg/kg every 8 weeks).[6]
-
-
Assessments: The primary endpoints were safety and tolerability. Secondary endpoints included objective response rate (ORR), pharmacokinetics, and pharmacodynamics (cytokine levels and T-cell infiltration in tumors).[3]
Comparison with Alternatives
The primary alternative to the this compound combination therapy is the use of checkpoint inhibitors as monotherapy or in other combination regimens. The 10% ORR observed with the this compound, nivolumab, and ipilimumab combination in a heavily pre-treated patient population, where monotherapy showed no anti-tumor activity, suggests a significant synergistic effect.[3][5] This combination may offer a new therapeutic option for patients who are refractory to checkpoint inhibitors alone.
Conclusion
The combination of the NLRP3 agonist this compound with checkpoint blockade represents a promising strategy to enhance anti-tumor immunity. Preclinical data strongly supports a synergistic effect, and early clinical findings demonstrate manageable safety and encouraging anti-tumor activity in patients with advanced solid tumors. This approach of targeting the innate immune system to augment the efficacy of checkpoint inhibitors warrants further investigation in larger clinical trials. The data presented in this guide provides a foundation for researchers and drug development professionals to explore the potential of this novel combination therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and preclinical characterization of this compound, a first-in-class NLRP3 agonist with potent antitumor activity in combination with checkpoint blockade - American Chemical Society [acs.digitellinc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | NLRP3 Inflammasome Activation in Cancer: A Double-Edged Sword [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. NLRP3 and STING enhance immune attack on cancer | Cancer Biology [blogs.shu.edu]
Comparative Analysis of BMS-986299's Cytokine Profile
This guide provides a comparative analysis of the cytokine profile induced by BMS-986299, a first-in-class NLRP3 inflammasome agonist, in relation to other well-characterized NLRP3 activators. The information is intended for researchers, scientists, and drug development professionals interested in the immunomodulatory effects of NLRP3 agonists.
Introduction to this compound and NLRP3 Agonism
This compound is a potent and selective agonist of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome.[1] The activation of the NLRP3 inflammasome is a critical event in the innate immune response, leading to the maturation and secretion of pro-inflammatory cytokines, notably interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] These cytokines play a crucial role in orchestrating downstream inflammatory responses and modulating adaptive immunity. This compound is being investigated for its potential in cancer immunotherapy, where activation of the NLRP3 inflammasome can promote anti-tumor immune responses.[1]
Comparative Cytokine Profile Data
The following table summarizes the quantitative data on the cytokine profiles induced by this compound and other common NLRP3 agonists, such as nigericin and ATP. It is important to note that the data are compiled from different studies with varying experimental conditions, including cell types, agonist concentrations, and priming signals (e.g., lipopolysaccharide - LPS). Therefore, this table is intended to provide a general comparative overview rather than a direct head-to-head comparison.
| Agonist | Cell Type | Priming Signal | Agonist Concentration | Cytokine | Fold Change / Concentration | Reference |
| This compound | Human (in vivo) | Not Applicable | >2000 µg (intratumoral) | IL-1β | >2-fold increase | [2][3] |
| Human (in vivo) | Not Applicable | >2000 µg (intratumoral) | G-CSF | >2-fold increase | [2][3] | |
| Human (in vivo) | Not Applicable | >2000 µg (intratumoral) | IL-6 | >2-fold increase | [2][3] | |
| Human (in vivo) | Not Applicable | 1200 µg (intratumoral) | IL-1β | 2.9-fold increase | [3] | |
| Human (in vivo) | Not Applicable | 2000 µg (intratumoral) | IL-1β | 6.6-fold increase | [3] | |
| Human (in vivo) | Not Applicable | 4000 µg (intratumoral) | IL-1β | 2.6-fold increase | [3] | |
| Nigericin | iPSC-derived intestinal epithelial cells | LPS | Not Specified | IL-6 | ~10-fold increase | |
| iPSC-derived intestinal epithelial cells | LPS | Not Specified | IL-8 | ~10-fold increase | ||
| iPSC-derived intestinal epithelial cells | LPS | Not Specified | TNF-α | ~10-fold increase | ||
| ATP | LPS-primed M1-like macrophages | LPS | Not Specified | IL-1β | 577 to 1936 pg/ml |
Signaling Pathway of NLRP3 Inflammasome Activation
The activation of the NLRP3 inflammasome by an agonist like this compound initiates a signaling cascade that results in the processing and release of mature IL-1β and IL-18. This process is crucial for the subsequent inflammatory response.
Caption: NLRP3 inflammasome activation pathway.
Experimental Protocols
The following is a representative protocol for the in vitro assessment of cytokine profiles following stimulation with an NLRP3 agonist.
Objective: To quantify the secretion of IL-1β and other cytokines from macrophages after activation of the NLRP3 inflammasome.
Materials:
-
Murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
Lipopolysaccharide (LPS) from E. coli
-
NLRP3 agonist (e.g., this compound, Nigericin, ATP)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Enzyme-linked immunosorbent assay (ELISA) kit for target cytokines (e.g., mouse or human IL-1β) or a multiplex immunoassay kit
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed BMDMs or PMA-differentiated THP-1 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
-
Priming (Signal 1):
-
Remove the culture medium and replace it with fresh medium containing LPS (typically 1 µg/mL).
-
Incubate for 3-4 hours at 37°C. This step upregulates the expression of pro-IL-1β and NLRP3.
-
-
NLRP3 Agonist Treatment (Signal 2):
-
After priming, treat the cells with the NLRP3 agonist at various concentrations. For example:
-
This compound (concentration to be determined based on in vitro potency)
-
Nigericin (5-20 µM)
-
ATP (2.5-5 mM)
-
-
Include appropriate controls: untreated cells, LPS-only treated cells, and agonist-only treated cells.
-
Incubate for the recommended time (e.g., 30-90 minutes for nigericin/ATP).
-
-
Sample Collection:
-
Centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect the cell culture supernatants for cytokine analysis. Supernatants can be stored at -80°C if not analyzed immediately.
-
-
Cytokine Quantification:
-
Perform ELISA or a multiplex immunoassay on the collected supernatants according to the manufacturer's instructions to measure the concentration of IL-1β and other relevant cytokines.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the cytokine profile of a novel NLRP3 agonist.
Caption: Workflow for NLRP3 agonist cytokine profiling.
References
Benchmarking BMS-986299: A Preclinical Comparison Against Standard-of-Care in Immuno-Oncology Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of BMS-986299, a first-in-class agonist of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome, against standard-of-care checkpoint inhibitors in preclinical cancer models. The data presented herein is based on findings from in vivo studies that highlight the potential of this compound to enhance anti-tumor immunity, particularly in tumors with an immunosuppressive microenvironment.
Mechanism of Action: Activating the Inflammasome
This compound functions by activating the NLRP3 inflammasome, a key component of the innate immune system.[1] This activation triggers a cascade of downstream events, including the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, maturation of dendritic cells, and enhanced T cell activation.[1] In the context of cancer, this mechanism can help to convert "cold" tumors, which are poorly infiltrated by immune cells, into "hot" tumors that are more responsive to immunotherapy.
Preclinical Benchmarking: this compound in Combination Therapy
Preclinical evaluation of this compound has primarily focused on its synergistic activity with standard-of-care immune checkpoint inhibitors (CPIs), such as anti-PD-1 and anti-CTLA-4 antibodies. These studies have been conducted in syngeneic mouse tumor models, which utilize immunocompetent mice to allow for the study of interactions between the tumor, the immune system, and therapeutic agents.
Quantitative Data Summary
The following tables summarize the typical outcomes observed in preclinical studies comparing CPI monotherapy to the combination of this compound with a CPI. The data is qualitative and based on descriptive summaries from available research, as specific quantitative data from head-to-head preclinical studies is not publicly available in tabular format.
| Treatment Group | Tumor Growth Inhibition (TGI) | Survival Benefit | Abscopal (Anti-tumor) Effect in Non-Injected Tumors |
| Vehicle Control | Minimal | None | None |
| CPI Monotherapy (e.g., anti-PD-1) | Moderate | Modest | Infrequent/Weak |
| This compound + CPI | Significantly Enhanced | Significantly Improved | Observed |
| Immunological Endpoint | CPI Monotherapy (e.g., anti-PD-1) | This compound + CPI |
| Pro-inflammatory Cytokine Production (IL-1β, IL-18) | Modest Increase | Robust Increase |
| Dendritic Cell Maturation | Modest Increase | Enhanced |
| T Cell Infiltration into Tumor | Increased | Significantly Increased |
| Durable Immunological Memory | Modest Induction | Potent Induction |
Experimental Protocols
While specific, detailed protocols from the preclinical studies of this compound are not publicly available, a general methodology can be outlined based on standard practices for evaluating immuno-oncology agents in syngeneic mouse models.
1. Cell Culture and Tumor Implantation:
-
Murine cancer cell lines (e.g., CT26 colon carcinoma, MC38 colon adenocarcinoma) are cultured under standard sterile conditions.
-
A specific number of cells (e.g., 1 x 10^6) are harvested, washed, and resuspended in a suitable medium like PBS or Matrigel.
-
The cell suspension is subcutaneously implanted into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6). For abscopal effect studies, tumors are often implanted on both flanks.
2. Animal Models:
-
Syngeneic mouse strains corresponding to the origin of the tumor cell line are used to ensure immune competence.
-
Mice are housed in a pathogen-free facility and allowed to acclimate before tumor implantation.
-
Tumor growth is monitored regularly using calipers to measure tumor volume.
3. Treatment Regimen:
-
Once tumors reach a predetermined size (e.g., 50-100 mm³), mice are randomized into treatment groups.
-
This compound Administration: Administered intratumorally to one of the tumors (in dual-flank models) at a specified dose and schedule.
-
Checkpoint Inhibitor Administration: Standard-of-care CPIs (e.g., anti-mouse PD-1 or anti-mouse CTLA-4 antibodies) are administered systemically (e.g., intraperitoneally) at a clinically relevant dose and schedule.
-
Combination Therapy: Mice receive both intratumoral this compound and systemic CPI.
-
Control Groups: Include vehicle-treated animals and CPI monotherapy.
4. Efficacy Endpoints:
-
Tumor Growth: Tumor volume is measured at regular intervals to assess tumor growth inhibition.
-
Survival: Animals are monitored for survival, and Kaplan-Meier curves are generated.
-
Abscopal Effect: In dual-flank models, the growth of the non-injected tumor is monitored to assess systemic anti-tumor immunity.
-
Immunological Memory: Surviving mice from the combination therapy group may be re-challenged with the same tumor cells to evaluate the establishment of long-term anti-tumor immunity.
5. Pharmacodynamic and Immune Monitoring:
-
Cytokine Analysis: Blood samples are collected to measure systemic levels of IL-1β, IL-18, and other cytokines using methods like ELISA or multiplex assays.
-
Immunophenotyping: Tumors and draining lymph nodes are harvested at specific time points and dissociated into single-cell suspensions. Flow cytometry is used to analyze the frequency and activation state of various immune cell populations (e.g., T cells, dendritic cells, myeloid-derived suppressor cells).
-
Immunohistochemistry/Immunofluorescence: Tumor tissues are sectioned and stained to visualize the infiltration and localization of immune cells within the tumor microenvironment.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound leading to anti-tumor immune responses.
Experimental Workflow for Preclinical Benchmarking
Caption: Experimental workflow for comparing this compound combination therapy.
References
Safety Operating Guide
Essential Guidance for the Proper Disposal of BMS-986299
For immediate reference by researchers, scientists, and drug development professionals, this document outlines the essential procedures for the safe and compliant disposal of the novel NLRP3 agonist, BMS-986299. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact. This information is intended to supplement, not replace, the specific instructions provided in the manufacturer's Safety Data Sheet (SDS) and your institution's established waste management protocols.
Summary of Key Disposal Principles
Proper disposal of this compound, as with any research chemical, is governed by principles of containment, chemical compatibility, and regulatory compliance. All waste generated, including pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.
| Waste Stream | Recommended Container | Key Labeling Information |
| Solid this compound | Securely sealed, chemically compatible container. | "Hazardous Waste," "this compound," CAS No. 2242952-69-6 |
| Liquid Waste (Solutions) | Leak-proof, sealed container compatible with the solvent. | "Hazardous Waste," "this compound," solvent(s), concentration |
| Contaminated Labware | Puncture-resistant, sealed container. | "Hazardous Waste," "this compound Contaminated Debris" |
Detailed Disposal Protocol
The following step-by-step protocol provides a general framework for the disposal of this compound. It is imperative to consult the official Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) office for specific requirements.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.
-
Conduct all waste handling procedures in a well-ventilated area, preferably within a chemical fume hood.
2. Waste Segregation and Collection:
-
Solid Waste: Collect any unused or expired solid this compound in a designated, compatible, and securely sealed waste container. Do not mix with other solid wastes unless explicitly permitted by your EHS office.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled waste container. The container material must be compatible with the solvent used (e.g., DMSO, ethanol). Do not pour any solution containing this compound down the drain.
-
Contaminated Materials: Any items that have come into contact with this compound, such as pipette tips, centrifuge tubes, gloves, and absorbent paper, must be considered contaminated. Place these items in a designated, sealed container for solid hazardous waste.
3. Labeling of Waste Containers:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS Number: "2242952-69-6."
-
For liquid waste, identify all solvent components and their approximate concentrations.
-
An indication of the primary hazards (based on the SDS).
-
The date of waste accumulation.
-
4. Storage of Chemical Waste:
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, segregated from incompatible materials.
-
Ensure all waste containers are kept tightly closed except when adding waste.
5. Final Disposal Procedure:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.
-
Provide all necessary documentation, including the waste manifest, as required by your institution and local regulations.
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound waste streams.
Disclaimer: This information is based on general laboratory safety principles. The Safety Data Sheet (SDS) for this compound is the primary source of handling and disposal information and must be consulted. Always follow the specific guidelines and regulations of your institution's Environmental Health and Safety (EHS) department.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
